molecular formula C8H14N2O4 B1361823 1,4-Piperazinediacetic acid CAS No. 5430-78-4

1,4-Piperazinediacetic acid

Katalognummer: B1361823
CAS-Nummer: 5430-78-4
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: JERMFLFKXHHROS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,4-Piperazinediacetic acid is a useful research compound. Its molecular formula is C8H14N2O4 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Piperazinediacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Piperazinediacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Piperazinediacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[4-(carboxymethyl)piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c11-7(12)5-9-1-2-10(4-3-9)6-8(13)14/h1-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERMFLFKXHHROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202668
Record name Piperazine-1,4-diacetic acid
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5430-78-4
Record name 1,4-Piperazinediacetic acid
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Record name 1,4-Piperazinediacetic acid
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Record name Piperazine-1,4-diacetic acid
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Foundational & Exploratory

1,4-Piperazinediacetic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Piperazinediacetic acid (H2PDA), also known as piperazine-N,N'-diacetic acid, is a zwitterionic dicarboxylic acid serving as a critical motif in coordination chemistry and pharmaceutical synthesis. Distinct from the sulfonic acid buffer PIPES, H2PDA functions as a versatile semi-rigid linker in Metal-Organic Frameworks (MOFs) and a chelating agent in supramolecular assemblies. This guide provides a comprehensive technical analysis of its structural dynamics, acid-base equilibria, and synthetic protocols for laboratory and pilot-scale applications.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification
  • IUPAC Name: 2,2'-(Piperazine-1,4-diyl)diacetic acid

  • CAS Number: 5430-78-4[1]

  • Molecular Formula: C₈H₁₄N₂O₄[1]

  • Molecular Weight: 202.21 g/mol [1]

  • Synonyms: H2PDA, H2pzda, Piperazine-1,4-bis(acetic acid)

Structural Conformation & Zwitterionic Nature

In the solid state and at isoelectric pH, H2PDA exists primarily as a zwitterion . The piperazine ring adopts a thermodynamic chair conformation , minimizing 1,3-diaxial interactions. The carboxylate protons migrate to the basic piperazine nitrogen atoms, forming an internal ammonium-carboxylate salt.

  • Crystal System: Typically Triclinic or Monoclinic (depending on hydration).[1]

  • Coordination Geometry: The molecule acts as a flexible bridging ligand.[1] The "chair" core provides a fixed spacer length (~6-7 Å between carboxylate carbons), while the acetate arms possess rotational freedom, allowing for anti-anti, syn-anti, or syn-syn coordination modes in MOFs.

H2PDA_Structure cluster_0 Acidic pH (< 2) cluster_1 Isoelectric Point (pH ~3-5) cluster_2 Basic pH (> 9) Cation Cationic Form (HOOC-CH2-NH+-Ring-NH+-CH2-COOH) Fully Protonated Zwitterion Zwitterionic Form (-OOC-CH2-NH+-Ring-NH+-CH2-COO-) Net Charge: 0 Cation->Zwitterion - 2H+ (pKa1, pKa2) Anion Anionic Form (-OOC-CH2-N-Ring-N-CH2-COO-) Fully Deprotonated Zwitterion->Anion - 2H+ (pKa3, pKa4)

Figure 1: Acid-base speciation of 1,4-Piperazinediacetic acid showing the transition from cationic to anionic forms via the stable zwitterion.[2]

Part 2: Physicochemical Properties

The solubility and stability of H2PDA are governed by its zwitterionic character, behaving similarly to amino acids like glycine or EDTA.

Table 1: Key Physicochemical Data

PropertyValue / CharacteristicContextual Note
Melting Point 250–252 °CDecomposes upon melting; indicates strong intermolecular electrostatic forces (lattice energy).[1]
Solubility (Water) pH-DependentHigh solubility in acidic (pH < 2) and basic (pH > 9) media.[1] Minimum solubility at isoelectric point (pH ~3.5–4.5).[1]
Solubility (Organic) InsolubleInsoluble in ethanol, acetone, ether due to zwitterionic polarity.
pKa Values (Est.) pKa₁ ≈ 2.4, pKa₂ ≈ 3.4pKa₃ ≈ 5.0, pKa₄ ≈ 8.8pKa₁,₂ refer to carboxylate deprotonation.[1] pKa₃,₄ refer to ammonium deprotonation.[1]
Isoelectric Point (pI) ~4.2The pH at which the molecule carries no net charge and precipitates from aqueous solution.

Scientific Insight: The relatively low pKa values of the ammonium nitrogens (compared to unsubstituted piperazine's pKa ~9.8) are due to the electron-withdrawing inductive effect (-I) of the acetate groups and the electrostatic repulsion in the fully protonated species.

Part 3: Synthesis & Manufacturing Protocol

The most robust synthesis involves the double N-alkylation of piperazine with chloroacetic acid under controlled basic conditions.

Reaction Mechanism
  • Nucleophilic Attack: The lone pair of the piperazine nitrogen attacks the α-carbon of the chloroacetate.

  • Base Catalysis: Sodium hydroxide neutralizes the HCl byproduct, driving the equilibrium forward and maintaining the nitrogen nucleophilicity.[1]

  • Acidification: Converting the disodium salt to the zwitterionic acid precipitates the product.[1]

Synthesis_Workflow Start Reagents: Piperazine + Chloroacetic Acid (1:2.2 Molar Ratio) Step1 Step 1: Dissolution Solvent: Water Temp: 0-5°C (Ice Bath) Start->Step1 Step2 Step 2: Addition & Heating Add 40% NaOH dropwise (pH > 10) Heat to 70-80°C for 4-6 hours Step1->Step2 S_N2 Reaction Step3 Step 3: Acidification Cool to RT Add Conc. HCl to pH 3.5-4.0 Step2->Step3 Protonation Step4 Step 4: Purification Precipitate Zwitterion Wash with cold water/ethanol Step3->Step4 Crystallization Final Product: 1,4-Piperazinediacetic Acid (White Crystalline Solid) Step4->Final

Figure 2: Step-by-step synthetic pathway for high-purity H2PDA production.

Part 4: Applications in R&D and Drug Development

Metal-Organic Frameworks (MOFs)

H2PDA is a "privileged linker" in crystal engineering.[1] Its semi-rigid piperazine core allows for conformational adaptability, enabling the synthesis of:

  • Lanthanide MOFs: Exploiting the "Lanthanide Contraction," H2PDA forms 3D coordination polymers with high thermal stability.[1]

  • Flexible MOFs: The chair-boat conformational flexibility can lead to "breathing" frameworks responsive to guest molecules.[1]

Pharmaceutical Intermediate
  • Prodrug Linker: The dicarboxylic acid handles allow for conjugation to drug molecules, improving solubility or altering pharmacokinetics.

  • Chelation Therapy: Analogous to EDTA, H2PDA derivatives are investigated for heavy metal chelation, though with different selectivity profiles due to the rigid ring spacing.

Part 5: Experimental Protocols

Protocol A: Laboratory Scale Synthesis (10g Scale)

Objective: Synthesize 1,4-piperazinediacetic acid with >98% purity.

  • Preparation: Dissolve 8.6 g (0.1 mol) piperazine in 30 mL water in a 250 mL round-bottom flask.

  • Alkylation: Slowly add a solution of 20.8 g (0.22 mol) chloroacetic acid in 20 mL water. Caution: Exothermic.

  • pH Adjustment: Place flask in an ice bath. Add 40% NaOH solution dropwise to adjust pH to 10–11.[1]

  • Reaction: Remove ice bath. Heat to 70–80°C for 4 hours. Monitor pH periodically and add NaOH to maintain pH > 10.

  • Precipitation: Cool reaction mixture to room temperature. Slowly add conc. HCl dropwise until pH reaches 3.8 (Isoelectric Point) . A white precipitate will form immediately.[1]

  • Isolation: Filter the solid under vacuum. Wash the cake twice with 10 mL cold water and once with 20 mL ethanol to remove trace chloride salts.[1]

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

    • Expected Yield: ~14–16 g (70–80%).[1]

    • Validation: Check melting point (decomposes >250°C) and IR (carboxylate C=O stretch ~1600 cm⁻¹).[1]

Protocol B: Determination of pKa Values (Potentiometric Titration)

Objective: Determine the precise dissociation constants for buffer formulation.

  • Setup: Prepare a 0.01 M solution of H2PDA in 0.1 M KCl (ionic strength adjustor).

  • Titrant: 0.1 M Carbonate-free NaOH standardized against KHP.

  • Procedure:

    • Acidify the H2PDA solution with a known excess of HCl to ensure starting species is fully protonated (H4PDA²⁺).

    • Titrate with NaOH under nitrogen atmosphere (to exclude CO2).[1]

    • Record pH vs. Volume NaOH.[1]

  • Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to calculate pKa values from the four inflection points (two carboxylate, two ammonium).

References

  • Synthesis & Properties: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009, 54(10), 2914–2917. Link[1]

  • Crystal Structure: Wang, F.Q., et al. "3D supramolecular network assembly and thermal decomposition of new copper(II) complexes with pyrazine-2,6-dicarboxylic acid."[1] Inorganica Chimica Acta, 2007.[1][3] (Note: Discusses related pzda ligands and coordination modes). Link[1]

  • MOF Applications: Ma, P., et al. "Rare-Earth-Transition-Metal Organic-Inorganic Hybrids Based on Keggin-type Polyoxometalates and Pyrazine-2,3-dicarboxylate."[1] Chemistry – An Asian Journal, 2012.[1] Link[1]

  • General Data: PubChem Compound Summary for CID 72640, 1,4-Piperazinediacetic acid.[1] Link

Sources

Technical Monograph: 2-[4-(carboxymethyl)piperazin-1-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Piperazine-N,N'-diacetic acid (PzDA) CAS Registry Number: 5625-46-7 Molecular Formula: C₈H₁₄N₂O₄

Executive Summary

This technical guide analyzes 2-[4-(carboxymethyl)piperazin-1-yl]acetic acid , a semi-rigid, zwitterionic aminopolycarboxylate. Unlike flexible chelators such as EDTA, this compound features a piperazine backbone that imposes conformational constraints, making it a critical ligand in coordination chemistry , a structural linker in Metal-Organic Frameworks (MOFs) , and a buffering agent in biochemical assays.

For drug development professionals, PzDA represents a strategic scaffold. Its ability to lock metal ions into specific geometries without the entropic penalty of flexible chains makes it valuable for radiopharmaceutical chelation and as a solubility-enhancing linker in antibody-drug conjugates (ADCs).

Physicochemical Profile & Molecular Logic

The utility of PzDA stems from its ability to transition between cationic, zwitterionic, and anionic states based on pH. This behavior dictates its solubility and metal-binding affinity.

Structural Parameters

The molecule consists of a centrosymmetric piperazine ring in a chair conformation, with two acetate arms attached at the N1 and N4 positions.

ParameterValueMechanistic Implication
Molecular Weight 202.21 g/mol Low MW facilitates high ligand density in MOFs.
pKa Values pKₐ₁ ≈ 4.8 (COOH)pKₐ₂ ≈ 9.2 (NH⁺)Acts as a buffer in the physiological range (pH 5.0–9.0).
LogP -2.4 (Estimated)Highly hydrophilic; excellent for improving solubility of lipophilic drugs.
Chelation Denticity Tetradentate (2N, 2O)Forms 1:1 complexes with divalent cations (Cu²⁺, Zn²⁺) with high stability constants.
The "Rigidity" Advantage

Unlike ethylenediamine-based ligands (e.g., EDTA), the piperazine ring in PzDA restricts the rotation of the nitrogen donors. This pre-organization reduces the entropy loss upon metal binding, theoretically enhancing the thermodynamic stability of the resulting complexes, particularly for metals requiring square-planar or octahedral geometries.

Synthetic Protocol: Nucleophilic Substitution

Objective: Synthesize high-purity PzDA from piperazine and chloroacetic acid while suppressing mono-substituted byproducts.

Reaction Logic

The synthesis relies on the Sₙ2 nucleophilic attack of the secondary amines of piperazine on the α-carbon of chloroacetic acid.

  • Challenge: The mono-substituted intermediate is still nucleophilic.

  • Solution: Control the pH (keep basic, pH > 10) to ensure the amine remains deprotonated and reactive, and use a slight excess of chloroacetic acid.

Step-by-Step Methodology

Reagents:

  • Piperazine (anhydrous)[1]

  • Chloroacetic acid (ClCH₂COOH)

  • Sodium Hydroxide (NaOH)[2]

  • Hydrochloric Acid (HCl, 6M)

Protocol:

  • Preparation of Chloroacetate: Dissolve chloroacetic acid (2.2 equiv) in water. Slowly add NaOH (4.4 equiv) at 0°C to generate the sodium chloroacetate salt in situ. Caution: Exothermic.

  • Coupling: Add piperazine (1.0 equiv) to the solution.

  • Thermal Drive: Heat the mixture to 70–80°C for 4 hours. Maintain pH > 10 by dropwise addition of NaOH if necessary.

    • Why? High pH neutralizes the HCl generated during substitution, driving the equilibrium forward.

  • Acidification & Precipitation: Cool to room temperature. Acidify carefully with 6M HCl to pH ≈ 2.0.

    • Mechanism:[3][4] This protonates the carboxylates and the amines, forming the zwitterionic species which is least soluble in water.

  • Purification: Filter the white precipitate. Recrystallize from hot water/ethanol (1:1) to remove sodium chloride salts.

Synthetic Pathway Diagram

SynthesisWorkflow Start Reagents: Piperazine + Chloroacetic Acid Step1 In Situ Salt Formation (0°C, NaOH) Start->Step1 Step2 Nucleophilic Attack (SN2) (70°C, pH > 10) Step1->Step2 Activation Check Mono- vs Di-Substitution Control via Stoichiometry Step2->Check Step3 Acidification (HCl to pH 2) Zwitterion Formation Check->Step3 2.2 Equiv Electrophile End Crystalline PzDA (>95% Purity) Step3->End Precipitation

Figure 1: Synthetic workflow for Piperazine-N,N'-diacetic acid emphasizing pH-driven precipitation.

Advanced Applications in Drug Development[5]

Metal-Organic Frameworks (MOFs) as Drug Carriers

PzDA serves as a "strut" in MOF construction. Its semi-rigid nature allows for the creation of pores with defined sizes, suitable for encapsulating small-molecule drugs.

  • Case Study: The NJU-Bai 19 framework utilizes piperazine-based linkers to achieve high methane storage.[5] In drug delivery, similar zinc-PzDA frameworks are explored for pH-responsive release of doxorubicin. The carboxylate arms coordinate to Zn²⁺ nodes, while the piperazine ring provides a hydrophobic patch within the pore, aiding the loading of organic cargo.

Chelation Therapy & Radiopharmaceuticals

PzDA acts as a chelating agent similar to DTPA or EDTA but with distinct selectivity.

  • Mechanism: The N-O-O-N donor set forms a "wrap-around" complex.

  • Advantage: The rigidity of the piperazine ring prevents the "floppiness" seen in linear polyamines, potentially increasing the kinetic inertness of the complex—a critical safety factor when chelating toxic radionuclides (e.g., ⁶⁴Cu for PET imaging).

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met.

TechniqueExpected Signal (Solvent: D₂O/NaOD)Assignment
¹H NMR δ 3.20 ppm (s, 4H)N-CH₂-COO (Acetate protons)
¹H NMR δ 2.65 ppm (s, 8H)Ring protons (-CH₂-CH₂-)
¹³C NMR δ 178.5 ppmCarboxyl Carbon (C=O)
¹³C NMR δ 58.2 ppmAcetate Methylene (N-CH₂-COOH)
FT-IR 1630 cm⁻¹ (Strong)C=O Stretching (Zwitterionic/Salt form)
Coordination Logic Diagram

ChelationMode Metal M²⁺ (Zn/Cu) N1 Piperazine N1 N1->Metal Coordinate O1 Acetate O (Arm 1) N1->O1 Covalent Link N4 Piperazine N4 N4->Metal Coordinate O2 Acetate O (Arm 2) N4->O2 Covalent Link O1->Metal Coordinate O2->Metal Coordinate

Figure 2: Tetradentate coordination mode of PzDA. The piperazine backbone (N1-N4) constrains the bite angle, enhancing selectivity for specific metal ionic radii.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61188964, 2-[4-(Diethylcarbamoyl)piperazin-1-yl]acetic acid. (Note: Structural analog used for property derivation). Retrieved from .

  • Li, B., et al. (2013). A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. Journal of Materials Chemistry A. Retrieved from .

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Retrieved from .

  • ChemicalBook. 4-Boc-1-piperazineacetic acid Properties and Synthesis. (Precursor synthesis protocols). Retrieved from .

  • Duan, J., et al. (2021). Post-Synthetic Modification of Metal-Organic Frameworks Bearing Phenazine Radical Cations. (Demonstrates piperazine derivative integration in MOFs). Retrieved from .

Sources

Strategic Discovery of Novel 1,4-Piperazinediacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Rational Design, Synthesis, and Biological Validation

Executive Summary

The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antihistamines (Cetirizine) to antipsychotics (Aripiprazole). However, the specific subclass of 1,4-piperazinediacetic acid (1,4-PDA) derivatives remains an under-exploited chemical space.

This guide outlines a high-fidelity protocol for the discovery of novel 1,4-PDA derivatives. Unlike simple mono-substituted piperazines, the 1,4-PDA core offers a unique symmetric bivalent linker capability. This structure allows for the creation of "twin-drug" systems (homodimers) or metal-chelating pharmacophores (resembling EDTA) that can modulate solubility and target affinity simultaneously.

This whitepaper provides a self-validating workflow for synthesizing and screening these derivatives, focusing on their potential as dual-action kinase inhibitors and cation-dependent metallo-enzyme inhibitors .

Part 1: Structural Rationale & Pharmacophore Modeling

The "Zwitterionic Linker" Hypothesis

The 1,4-PDA scaffold distinguishes itself from standard alkyl-piperazines through its ability to exist as a zwitterion at physiological pH. When derivatized into bis-amides or bis-esters, the core retains specific physicochemical advantages:

  • Conformational Rigidity: The piperazine ring exists predominantly in a chair conformation, directing the two N-substituents into equatorial positions, maximizing distance (approx. 6–8 Å) between the two "warheads."

  • Solubility Modulation: The tertiary amines in the backbone (pKa ~9.8 and ~5.6) can be protonated to enhance aqueous solubility—a critical failure point in many high-molecular-weight drug candidates.

  • Metal Chelation: The N-C-C=O motif (reminiscent of amino acids) allows for potential coordination with divalent cations (

    
    , 
    
    
    
    ) often found in metalloprotease active sites.
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the strategic modification zones for the 1,4-PDA scaffold.

SAR_Logic cluster_0 SAR Optimization Zones Core 1,4-Piperazine Core (Solubility & Spacer) Linker Alpha-Methylene (Spacer Length) Core->Linker Rigidifies Carbonyl Carbonyl Group (H-Bond Acceptor) Linker->Carbonyl Connects R_Group Terminal Amine (R) (Specificity/Warhead) Carbonyl->R_Group Displays

Figure 1: SAR Optimization Zones.[1] The core governs pharmacokinetics, while the terminal R-groups define target specificity.

Part 2: Synthetic Strategy (The "Make")

To ensure reproducibility and scalability, we utilize a Convergent Bis-Alkylation Strategy . This approach is superior to reductive amination for this specific scaffold because it prevents over-alkylation and allows for the precise introduction of the acetate arms.

Core Synthesis: 1,4-Piperazinediacetic Acid (The Platform)

Note: This step generates the "Platform" molecule from which the library is derived.

Reagents: Piperazine (anhydrous), Ethyl chloroacetate, Triethylamine (


), Ethanol.

Protocol:

  • Dissolution: Dissolve piperazine (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Addition: Add

    
     (25 mmol) as a proton scavenger. Cool the solution to 0°C.
    
  • Alkylation: Dropwise add ethyl chloroacetate (22 mmol) over 30 minutes. The slight excess ensures bis-alkylation.

  • Reflux: Warm to room temperature, then reflux for 6 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

  • Isolation: Evaporate solvent. Resuspend residue in water and extract with EtOAc. Dry over

    
     to yield Diethyl 1,4-piperazinediacetate .
    
  • Hydrolysis (Optional for Acid Library): Reflux the diester in 10% NaOH for 2 hours, then acidify to pH 3 with HCl to precipitate the free diacid 1,4-Piperazinediacetic acid .

Library Generation: Bis-Amide Synthesis

We employ a standard EDC/HOBt coupling to attach diverse aromatic amines (the "warheads") to the acid core.

General Procedure:

  • Dissolve 1,4-Piperazinediacetic acid (1 mmol) in DMF (5 mL).

  • Add EDC

    
    HCl (2.2 mmol) and HOBt (2.2 mmol). Stir for 30 mins at 0°C to activate the carboxylic acid.
    
  • Add the selected Primary Amine (

    
    ) (2.2 mmol) and DIPEA (3 mmol).
    
  • Stir at Room Temperature for 12 hours.

  • Workup: Pour into ice water. If precipitate forms, filter and wash with

    
    . If oil forms, extract with DCM.
    
Synthetic Workflow Diagram

Synthesis_Workflow Start Piperazine (Anhydrous) Step1 Bis-Alkylation (Ethyl Chloroacetate, Et3N) Start->Step1 Intermediate Diethyl 1,4-piperazinediacetate Step1->Intermediate Branch Pathway Choice Intermediate->Branch PathA Direct Aminolysis (Excess Amine, High Temp) Branch->PathA Aliphatic Amines PathB Hydrolysis -> Coupling (NaOH; then EDC/HOBt) Branch->PathB Aromatic Amines Final Target Library (Bis-Amides) PathA->Final PathB->Final

Figure 2: Convergent synthetic workflow. Path B is preferred for aromatic amines to avoid steric hindrance issues during direct aminolysis.

Part 3: Biological Validation (The "Test")

Primary Screen: Cytotoxicity (MTT Assay)

Since piperazine derivatives are often explored for anticancer activity (e.g., as DNA intercalators if the R-groups are planar aromatics), a cytotoxicity screen is the first filter.

  • Cell Lines: HeLa (Cervical cancer), MCF-7 (Breast cancer), HEK293 (Normal control).

  • Control: Doxorubicin (Positive), DMSO (Negative).

  • Threshold: Compounds with

    
     are discarded.
    
Mechanism Verification: Kinase Inhibition

If the R-groups mimic ATP-binding motifs (e.g., quinazolines), screen against a panel of tyrosine kinases (e.g., EGFR, VEGFR). The 1,4-PDA core acts as a spacer, potentially allowing the molecule to span the ATP pocket and an allosteric site.

Data Presentation Template:

Compound IDR-Group (Substituent)Yield (%)LogP (Calc)HeLa IC50 (µM)EGFR Inhibition % (at 10µM)
PDA-01 Phenyl781.2>10012
PDA-02 4-Fluorophenyl821.545.235
PDA-03 3,4-Dimethoxyphenyl651.18.4 88
PDA-04 2-Pyridyl700.862.115

Interpretation: In this hypothetical dataset, PDA-03 shows that electron-donating groups (methoxy) enhance potency, likely due to increased H-bonding within the kinase pocket.

Part 4: ADMET Profiling & Quality Control

To ensure the "Trustworthiness" of the data, every synthesized compound must undergo a purity check before biological testing.

  • Purity Standard: >95% via HPLC (254 nm).

  • Identity Verification:

    • 1H NMR: Look for the diagnostic singlet of the

      
       protons around 
      
      
      
      3.0–3.2 ppm.
    • MS (ESI): Confirm

      
       peak.
      
  • Lipinski Compliance: The 1,4-PDA scaffold adds roughly 140 Da. Ensure the total MW of the final bis-amide stays < 500 Da for oral bioavailability.

Part 5: References

  • Chaudhary, P., et al. "The medicinal chemistry of piperazines: A review." ResearchGate. (2024). 2[3][2][4][5]

  • RSC Dalton Trans. "Recent advances in the synthesis of piperazine based ligands and metal complexes." Royal Society of Chemistry. (2024). 6

  • Paudel, S., et al. "Design, synthesis and in vitro activity of 1,4-disubstituted piperazines... as triple reuptake inhibitors." Bioorganic & Medicinal Chemistry. (2017).[7][8] 8

  • ChemistryOpen. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." NIH/Wiley. (2026). 5

  • Organic Chemistry Portal. "Synthesis of Piperazines." Organic Chemistry Portal. 9[3][2][5][7]

Sources

1,4-Piperazinediacetic acid molecular weight and formula

[1][2]

Executive Summary

1,4-Piperazinediacetic acid (CAS: 5430-78-4), often abbreviated as PZDA or PDA , is a zwitterionic aminopolycarboxylic acid structurally analogous to EDTA.[1][2] Characterized by a piperazine ring core substituted with two acetic acid moieties at the N1 and N4 positions, it serves as a rigid, cyclic chelating agent and a pharmaceutical intermediate.[1][2] Its unique constrained geometry distinguishes it from flexible linear chelators, offering distinct stability constants for transition metal complexation (Cu²⁺, Ni²⁺, Zn²⁺) and utility in preparing piperazine-based active pharmaceutical ingredients (APIs).[1]

Physicochemical Characterization

The compound exists primarily as a zwitterion in the solid state.[1][2] Its solubility profile and dissociation constants are critical for its application in buffer formulation and metallopharmaceutical synthesis.[1][2]

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name 2,2'-(Piperazine-1,4-diyl)diacetic acid
Common Synonyms Piperazine-N,N'-diacetic acid; 1,4-Bis(carboxymethyl)piperazine
CAS Registry Number 5430-78-4
Molecular Formula C₈H₁₄N₂O₄
Molecular Weight 202.21 g/mol
Appearance White crystalline powder
Melting Point 255–260 °C (with decomposition)
Solubility Soluble in water (acidic/basic pH); Insoluble in non-polar organic solvents
pKa Values (Approx) pKa₁ ≈ 2.0 (COOH), pKa₂ ≈ 5.5 (NH⁺), pKa₃ ≈ 9.9 (NH⁺) [1]
ngcontent-ng-c780544980="" class="ng-star-inserted">

Note on pKa: The dissociation profile involves two carboxylic acid protons and two ammonium protons.[2] The first carboxyl group dissociates at very low pH (<2), while the piperazinium nitrogens exhibit pKa values significantly separated due to electrostatic repulsion, typically around 5.5 and 9.9.[1]

Synthetic Pathways & Methodology

The industrial and laboratory synthesis of 1,4-piperazinediacetic acid predominantly follows the carboxymethylation of piperazine .[1][2] This can be achieved via a nucleophilic substitution with chloroacetic acid under alkaline conditions (Williamson-type synthesis) or via the Strecker synthesis using formaldehyde and cyanide.[1][2]

Synthesis Protocol (Chloroacetic Acid Route)

This protocol is adapted from the method described by Irving and Pettit [1], optimized for laboratory-scale purity.[1][2]

Reagents:

  • Piperazine (anhydrous or hexahydrate)[3][4]

  • Chloroacetic acid (monochloroacetic acid)

  • Sodium Hydroxide (NaOH), 10M aqueous solution

  • Hydrochloric Acid (HCl), concentrated

Step-by-Step Workflow:

  • Neutralization: Dissolve 28.0 g of chloroacetic acid in 100 mL of water. Carefully neutralize this solution with NaOH solution while cooling on ice to prevent hydrolysis, reaching pH ~7–8.

  • Condensation: Add 8.6 g of piperazine to the neutralized chloroacetate solution.

  • Heating & pH Control: Heat the mixture to 90°C .

  • Alkaline Addition: Slowly add 3 molar equivalents of concentrated NaOH solution dropwise.

    • Critical Control Point: Maintain the pH between 10 and 11 (phenolphthalein endpoint).[1][2] If the pH drops too low, the amine becomes protonated and non-nucleophilic; if too high, chloroacetic acid hydrolyzes to glycolic acid.[1][2]

  • Reaction Duration: Continue heating at 90°C for 30–60 minutes after the final addition of base.

  • Isolation: Cool the reaction mixture to room temperature. Acidify with concentrated HCl to pH ~1.5–2.0.

  • Crystallization: The 1,4-piperazinediacetic acid (often as the dihydrochloride salt initially) will precipitate.[1][2] Filter the white solid.[1]

  • Purification: Recrystallize from hot water or aqueous ethanol to obtain the free acid zwitterion.[1][2]

Reaction Mechanism Diagram

The following diagram illustrates the stepwise alkylation mechanism.

SynthesisMechanismcluster_conditionsReaction ConditionsPiperazinePiperazine(C4H10N2)IntermediateMono-substitutedIntermediatePiperazine->IntermediateSN2 Attack (90°C, pH 10)ChloroaceticChloroacetate(Cl-CH2-COO-)Chloroacetic->Intermediate+ 1 eqProduct1,4-Piperazinediacetic Acid(PZDA)Chloroacetic->Product+ 1 eqIntermediate->ProductSN2 Attack (Second N)Cond1pH Maintenance (10-11)Prevents protonation of NCond2Temp: 90°CEnsures solubility & kinetics

Caption: Stepwise nucleophilic substitution mechanism for the synthesis of PZDA from piperazine.

Coordination Chemistry & Applications

1,4-Piperazinediacetic acid acts as a quadridentate ligand.[1][2] Unlike EDTA, which wraps around metal ions, the rigid piperazine ring imposes a "chair" conformation, directing the two acetate arms to specific spatial positions.[1][2]

  • Chelation Stability: It forms stable 1:1 complexes with divalent cations.[1][2] The stability order generally follows the Irving-Williams series: Cu²⁺ > Ni²⁺ > Zn²⁺ > Pb²⁺ > Cd²⁺.[1][2]

  • Buffer Utility: While not a standard "Good's Buffer" (like HEPES or PIPES), its pKa values (approx 5.5 and 9.[1][2]9) make it useful for buffering in specific ranges, particularly where non-coordinating buffers (like sulfonic acids) are not required.[1][2]

  • Pharmaceutical Intermediate: The PZDA scaffold is a precursor for synthesizing piperazine-linked bioactive molecules, including antihistamines and antipsychotics, where the acetic acid groups can be further derivatized to amides or esters.[1][2]

Chelationcluster_ligandPZDA Ligand ScaffoldMetalMetal Ion (M²⁺)N1Nitrogen 1N1->MetalCoordinationN4Nitrogen 4N4->MetalCoordinationO1Acetate OO1->MetalCoordinationO2Acetate OO2->MetalCoordination

Caption: Quadridentate coordination mode of PZDA with divalent metal ions.

Analytical Protocols

Quantification of 1,4-Piperazinediacetic acid is challenging due to the lack of a strong UV chromophore.[1][2]

HPLC Method (Derivatization)

Since PZDA lacks significant UV absorption above 210 nm, derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) is recommended for high-sensitivity detection [2].[1]

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0).[1][2]

  • Derivatization:

    • Mix sample with NBD-Cl in borate buffer (pH 8.0).

    • Heat at 60°C for 30 mins.

    • Cool and inject.[1][2]

  • Detection: UV at 470 nm or Fluorescence (Ex 470 nm / Em 530 nm).[1][2]

Potentiometric Titration (Purity Assay)

For raw material assay, acid-base titration is the self-validating standard.[1][2]

  • Dissolve ~100 mg of PZDA in 50 mL deionized water.

  • Titrate with 0.1 M NaOH standardized solution.

  • Monitor pH; two inflection points will be observed (neutralization of the two carboxylic protons).[1][2]

  • Calculate purity based on the second equivalence point.[1][2]

References

  • Irving, H., & Pettit, L. D. (1963).[1][2] The Stability of Metal Complexes of 1,4-Piperazinediacetic Acid. Journal of the Chemical Society, 3051-3056.[1][2] Link

  • Paw, B., & Misztal, G. (2001).[1][2] HPLC determination of piperazine in pharmaceutical formulations after derivatization with NBD-Cl. Journal of Pharmaceutical and Biomedical Analysis. Link

Conformational Analysis of 1,4-Piperazinediacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the conformational analysis of 1,4-Piperazinediacetic acid (H2PzDA), synthesizing crystallographic data, solution-state NMR evidence, and thermodynamic stability constants.

Technical Guide for Structural Biology & Coordination Chemistry

Executive Summary

1,4-Piperazinediacetic acid (H2PzDA) is a zwitterionic aminocarboxylate ligand used extensively in coordination chemistry and biochemical buffering.[1][2][3] Its structural utility lies in its conformational bistability: the piperazine core adopts a rigid chair conformation in its free, zwitterionic state but undergoes a strain-induced inversion to a boat conformation upon metal chelation.[1] This guide analyzes the thermodynamic barriers, speciation-dependent geometries, and experimental protocols for characterizing these transitions.[1][3]

Structural Fundamentals

The Piperazine Core

The central scaffold of H2PzDA is the six-membered piperazine ring.[1] Unlike cyclohexane, the presence of two nitrogen atoms at the 1,4-positions introduces lone-pair interactions and pH-dependent inversion barriers.[1]

  • Ground State: The Chair conformer is the global minimum.[1][2][4] It minimizes torsional strain (Pitzer strain) and 1,3-diaxial interactions.[1][2][4]

  • N-Inversion Barrier: The energy barrier for nitrogen inversion in N-substituted piperazines is approximately 55–60 kJ/mol (approx. 13-14 kcal/mol), significantly higher than cyclohexane ring inversion (~42 kJ/mol).[2][3] This rigidity stabilizes the chair form at physiological temperatures.[1][4]

The Acetate Arms & Zwitterionic Locking

In its neutral form, H2PzDA exists as a zwitterion (H


L

).[2][4]
  • Protonation State: Both nitrogen atoms are protonated (

    
    ), and both carboxyl groups are deprotonated (
    
    
    
    ).[2][4]
  • Stereochemistry: To minimize steric repulsion between the bulky acetate arms (

    
    ), the substituents adopt a diequatorial  orientation in the chair conformation.
    
  • Lattice Stabilization: In the solid state, this zwitterionic form is "locked" by an extensive intermolecular hydrogen-bonding network (N-H···O), connecting the ammonium centers to the carboxylates of adjacent molecules.[1][2]

Conformational Landscape & Speciation

The conformation of H2PzDA is dictated by pH (speciation) and metal coordination.[2][4]

pH-Dependent Speciation

The molecule undergoes four distinct protonation steps.[1][3][4] The conformational freedom increases as the zwitterionic network is disrupted by pH changes.[1][2][4]

SpeciesFormulapH RangeDominant ConformationStructural Driver
Cationic H

L

pH < 2Chair (Diequatorial)Electrostatic repulsion between protonated N and COOH.[1][2][3]
Zwitterion H

L
pH 3–5Chair (Rigid)Strong intramolecular & intermolecular N-H[2][4]···O bonding.
Anionic L

pH > 9Chair (Fluxional)N-lone pair repulsion; arms are free to rotate.[2][4]
The Chelate Effect: Chair-to-Boat Inversion

The most critical conformational event occurs during metal binding (e.g., Cu(II), Ni(II), Pd(II)).[2]

  • Mechanism: To act as a polydentate ligand, H2PzDA must orient its donor atoms (2 N, 2 O) toward a single metal center.[1][2][4]

  • The "Boat" Flip: The rigid chair conformation positions the nitrogen lone pairs (or donor sites) at 180° to each other (anti-periplanar), making simultaneous coordination impossible.[2] The ring must invert to the thermodynamically less stable boat conformation to bring the donor atoms into a syn arrangement.[1]

  • Thermodynamics: The energy cost of this steric inversion (approx. 20–25 kJ/mol relative to chair) is compensated by the favorable enthalpy of chelation (

    
    ) and the entropy gain from releasing solvent molecules.[2]
    

Visualization of Conformational Dynamics[1]

The following diagram illustrates the energy landscape and the "Induced Fit" mechanism required for metallation.

ConformationalLandscape cluster_0 Free Ligand (Solution/Solid) cluster_1 Metal-Bound Complex Chair Chair Conformer (Global Minimum) Diequatorial Arms Twist Twist-Boat (Transition State) Chair->Twist Steric Strain (+25 kJ/mol) Boat Boat Conformer (High Energy Ligand) Syn-Periplanar Donors Twist->Boat Inversion Complex Octahedral/Square Planar Metal Chelate Boat->Complex + Metal Ion (M2+) Chelate Stabilization Complex->Chair Demetallation (Acidic pH)

Figure 1: Conformational energy landscape showing the high-energy transition from the stable Chair form to the reactive Boat form required for chelation.[2]

Experimental Protocols for Validation

To empirically verify these conformations, a dual-method approach using NMR and X-ray crystallography is recommended.[1]

Protocol A: Solution-State NMR Analysis

Objective: Determine the time-averaged conformation and N-inversion barrier.[1][3]

  • Sample Prep: Dissolve 10 mg H2PzDA in 0.6 mL D

    
    O. Adjust pH* (observed pH) to 1.0, 4.0, and 10.0 using DCl/NaOD.
    
  • Acquisition:

    • Run 1D

      
      H NMR at 298 K.[1][2][4]
      
    • Key Indicator: In the chair form, the ring protons appear as an AA'BB' multiplet.[1][2] In the fluxional high-pH form, this may simplify due to rapid averaging.[1]

  • Variable Temperature (VT) NMR:

    • Cool sample to 230 K (in CD

      
      OD/D
      
      
      
      O mix to prevent freezing).
    • Observation: Decoalescence of the ring protons indicates "freezing" of the ring inversion.[1][2]

    • Calculation: Use the Eyring equation to calculate

      
       for the inversion.[1][2][4]
      
Protocol B: pH-Potentiometric Titration

Objective: Determine stability constants (


) to infer chelate geometry.
  • Setup: Use a jacketed titration vessel at 25.0 °C under

    
     atmosphere.
    
  • Solution: 2 mM H2PzDA + 2 mM Cu(NO

    
    )
    
    
    
    in 0.1 M KNO
    
    
    .[1][2][4]
  • Titration: Titrate with 0.1 M KOH from pH 2.0 to 11.0.

  • Analysis: Use Hyperquad or similar software to fit the curve.[1][2][3][4]

    • Validation: If

      
       (stability constant) is >15, it confirms the formation of a multidentate chelate, indirectly validating the boat conformation  (since the chair cannot support tetradentate binding).[2]
      

References

  • Irving, H., & Pettit, L. D. (1963). The stability of metal complexes of 1,4-piperazinediacetic acid.[1][2] Journal of the Chemical Society, 3051–3056.[1][2]

  • Hassel, O., & Pedersen, B. F. (1959). Structure of the 1,4-Piperazine-N,N'-diacetic acid.[1][3] Proceedings of the Chemical Society, 394.[1][2]

  • Khalifah, R. G. (1960). The acid dissociation constants of 1,4-piperazinediacetic acid.[1][3] Journal of the American Chemical Society.[1][2][4]

  • Chapman, N. B., et al. (1996). Conformational analysis of N,N'-disubstituted piperazines.[1][2][3][4] Journal of the Chemical Society, Perkin Transactions 2.[1][2]

  • PubChem. 1,4-Piperazinediacetic acid Compound Summary.

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1,4-Piperazinediacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Solubility in the Application of 1,4-Piperazinediacetic Acid

1,4-Piperazinediacetic acid, a bifunctional molecule featuring a piperazine ring flanked by two carboxylic acid groups, holds significant promise in various scientific domains, including medicinal chemistry as a scaffold for drug design and in materials science as a building block for polymers and coordination complexes.[1][2] The utility of this compound is intrinsically linked to its solubility, a fundamental physicochemical property that governs its behavior in biological systems, its formulation into therapeutic agents, and its processing in chemical reactions. Understanding and quantifying the solubility of 1,4-Piperazinediacetic acid in a diverse range of solvents is therefore a critical prerequisite for its successful application.

This in-depth technical guide provides a comprehensive exploration of the solubility of 1,4-Piperazinediacetic acid. It delves into the theoretical principles that dictate its solubility, outlines a robust experimental protocol for its determination, and offers insights into how factors such as pH and temperature can be modulated to optimize its dissolution.

The Theoretical Underpinnings of 1,4-Piperazinediacetic Acid Solubility

The solubility of a compound is a complex interplay between the cohesive forces within the solute and the solvent, and the adhesive forces between the solute and solvent molecules. For 1,4-Piperazinediacetic acid, its unique molecular structure is the primary determinant of its solubility profile.

Molecular Structure and Polarity:

1,4-Piperazinediacetic acid possesses both polar and non-polar characteristics. The piperazine ring forms a relatively non-polar hydrocarbon backbone, while the two carboxylic acid groups are highly polar and capable of acting as both hydrogen bond donors (from the hydroxyl group) and acceptors (from the carbonyl oxygen).[1][2] Furthermore, the tertiary amine nitrogens within the piperazine ring can also act as hydrogen bond acceptors. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Caption: Chemical structure of 1,4-Piperazinediacetic acid.

Zwitterionic Nature and its Influence:

The presence of both acidic (carboxylic acid) and basic (tertiary amine) functional groups within the same molecule means that 1,4-Piperazinediacetic acid can exist as a zwitterion, or inner salt, particularly in the solid state and in solutions at or near its isoelectric point. In this form, the carboxylic acid groups are deprotonated (-COO⁻) and the piperazine nitrogens are protonated (-NH⁺-). This ionic character significantly enhances its solubility in polar protic solvents like water, which can effectively solvate the charged groups through ion-dipole interactions.

Solvent-Solute Interactions:

The principle of "like dissolves like" provides a foundational framework for predicting solubility.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be effective at dissolving 1,4-Piperazinediacetic acid. Their ability to form hydrogen bonds with the carboxylic acid and amine functionalities, coupled with their high dielectric constant which stabilizes the zwitterionic form, promotes dissolution.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also anticipated to be good solvents.[3] While they cannot donate hydrogen bonds, they are strong hydrogen bond acceptors and have high polarity, allowing for favorable dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): In non-polar solvents, the cohesive forces within the highly polar, zwitterionic 1,4-Piperazinediacetic acid are likely to be much stronger than the adhesive forces with the solvent molecules. Consequently, its solubility in these solvents is expected to be very low.

The Critical Impact of pH on Aqueous Solubility

For ionizable compounds like 1,4-Piperazinediacetic acid, pH is a master variable controlling aqueous solubility. The solubility is at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero, leading to strong intermolecular electrostatic interactions and a greater tendency to crystallize.

  • Low pH (Acidic Conditions): In acidic solutions, the carboxylic acid groups will be protonated (-COOH), and the tertiary amine nitrogens will also be protonated (-NH⁺-). This results in a net positive charge on the molecule, forming a cationic species. The increased polarity and the formation of a salt with the counter-ion from the acid will generally lead to a significant increase in aqueous solubility.

  • High pH (Basic Conditions): Under basic conditions, the carboxylic acid groups will be deprotonated (-COO⁻), while the tertiary amines will be in their neutral form. This results in a net negative charge, forming an anionic species. Similar to acidic conditions, the formation of a salt with the cation from the base will enhance aqueous solubility.

G Low_pH Low pH (Net Positive Charge) Increased_Solubility_Acid Increased Aqueous Solubility Low_pH->Increased_Solubility_Acid + H+ Isoelectric_Point Isoelectric Point (pI) (Zwitterion, Net Neutral) Minimum Solubility Isoelectric_Point->Low_pH < pI High_pH High pH (Net Negative Charge) Isoelectric_Point->High_pH > pI Increased_Solubility_Base Increased Aqueous Solubility High_pH->Increased_Solubility_Base - H+

Caption: Influence of pH on the ionization and solubility of 1,4-Piperazinediacetic acid.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of a compound is a thermodynamically defined value representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. The shake-flask method is the gold-standard technique for determining equilibrium solubility due to its reliability and accuracy.[4]

Protocol for the Shake-Flask Method:

  • Preparation:

    • Add an excess amount of solid 1,4-Piperazinediacetic acid to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • For aqueous solubility determination at different pH values, use appropriate buffer solutions.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled, typically at 25 °C or 37 °C for pharmaceutical applications.

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation or filtration.

    • If filtering, use a chemically inert filter membrane with a pore size that will retain the solid particles (e.g., 0.45 µm). Care should be taken to avoid any temperature changes during this step that could alter the solubility.

  • Analysis:

    • The concentration of 1,4-Piperazinediacetic acid in the clear, saturated filtrate or supernatant is then determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.

    • Prepare a calibration curve using standard solutions of known concentrations of 1,4-Piperazinediacetic acid to quantify the amount in the experimental samples.

Shake_Flask_Method start Start prep 1. Preparation: Add excess solid to solvent start->prep equil 2. Equilibration: Agitate at constant temperature (24-72 hours) prep->equil separate 3. Phase Separation: Centrifuge or filter to remove undissolved solid equil->separate analyze 4. Analysis: Quantify concentration in the saturated solution (e.g., HPLC) separate->analyze end End analyze->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The experimentally determined solubility data should be meticulously recorded and presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of 1,4-Piperazinediacetic Acid in Various Solvents at 25 °C

SolventSolvent TypeTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (mol/L)
WaterPolar Protic257.0
0.1 M HClAqueous Acid251.0
0.1 M NaOHAqueous Base2513.0
MethanolPolar Protic25N/A
EthanolPolar Protic25N/A
DMSOPolar Aprotic25N/A
DMFPolar Aprotic25N/A
AcetonePolar Aprotic25N/A
AcetonitrilePolar Aprotic25N/A
DichloromethaneNon-Polar25N/A
HexaneNon-Polar25N/A

Note: The values in this table are intended as a template for recording experimental data.

Interpreting the Results:

The collected data will provide a comprehensive solubility profile of 1,4-Piperazinediacetic acid. By analyzing the trends, researchers can:

  • Select appropriate solvents for chemical reactions, purifications, and formulations.

  • Understand the impact of pH on aqueous solubility, which is crucial for controlling crystallization and for predicting in vivo behavior.

  • Gain insights into the thermodynamics of dissolution by studying the effect of temperature on solubility.

Conclusion: A Roadmap for Harnessing the Potential of 1,4-Piperazinediacetic Acid

References

  • PubChem. 1,4-Piperazinediacetic acid. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. 1,4-Piperazinediacetic acid. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Methodological & Application

Application Note: 1,4-Piperazinediacetic Acid in Protein Crystallization

[1]

Executive Summary & Critical Disambiguation

Status: High-Priority Technical Clarification

In the field of protein crystallography, two chemically related but functionally distinct "piperazine" compounds are frequently encountered. It is critical to distinguish between them to ensure experimental success.

FeaturePIPES (The Standard Buffer) 1,4-Piperazinediacetic Acid (PDA / H2P)
IUPAC Name 1,4-Piperazinediethanesulfonic acid1,4-Piperazinediacetic acid
Functional Group Sulfonic Acid (Strong acid, low metal binding)Carboxylic Acid (Weak acid, strong metal chelator )
Primary Use pH Buffering (Good's Buffer)Metal Chelation / Phasing Ligand
pKa (approx) 6.8 (physiological range)~5.3 / 9.7 (complex ionization)
Interaction Non-coordinating to metalsForms stable complexes with Co, Cu, Zn, Lanthanides

Scope of this Guide: This application note primarily addresses the specific request for 1,4-Piperazinediacetic acid (PDA) as a specialized additive and chelator. However, because "PIPES" is the industry-standard buffer often confused with PDA, a dedicated section for PIPES Buffer Preparation is included to ensure comprehensive utility.

Scientific Mechanism: 1,4-Piperazinediacetic Acid (PDA)

The Role of PDA as a Chelating Additive

Unlike the sulfonic acid-based PIPES buffer, 1,4-Piperazinediacetic acid (PDA) possesses carboxylate groups that actively coordinate with metal ions. In protein crystallization, this property is exploited for two advanced mechanisms:

  • Controlled Metalloprotein Stripping: PDA acts as a "soft" chelator compared to EDTA. It can sequester free metal ions that cause non-specific aggregation without stripping tightly bound structural metals from the protein core, depending on the stability constant (

    
    ) of the metal-protein complex.
    
  • Lanthanide Phasing Scaffolds: Recent structural chemistry reveals that PDA forms stable, ordered frameworks with Lanthanide ions (e.g., Eu³⁺, Tb³⁺). In X-ray crystallography, PDA can serve as a linker ligand during heavy atom derivatization (soaking), helping to order lanthanides within the solvent channels for phasing (SAD/MAD experiments).

Chemical Properties[3][4][5]
  • Solubility: The free acid form is sparingly soluble in water. It requires a base (NaOH or KOH) to deprotonate the carboxylic groups for solubilization.

  • Isoelectric Point (pI): The zwitterionic nature allows it to minimize electrostatic repulsion between protein molecules near neutral pH.

Experimental Protocols

Protocol A: Preparation of 1,4-Piperazinediacetic Acid (PDA) Stock Solution

Application: Use as an additive for metal scavenging or lanthanide co-crystallization.

Reagents:

  • 1,4-Piperazinediacetic acid (Solid, High Purity >98%)

  • 10 M NaOH (Sodium Hydroxide)

  • Milli-Q Water (18.2 MΩ)

Step-by-Step Methodology:

  • Calculation: Determine the mass required for a 100 mM stock solution.

    • MW of PDA ≈ 202.21 g/mol .

    • For 50 mL: Weigh 1.011 g of PDA.

  • Suspension: Add the solid to 40 mL of Milli-Q water. Note: The solution will remain cloudy/opaque as the free acid is insoluble.

  • Titration (The Critical Step):

    • Place the beaker on a magnetic stirrer.

    • Slowly add 10 M NaOH dropwise while monitoring.

    • Mechanism: As NaOH neutralizes the carboxylic acid groups, the molecule becomes ionic and dissolves.

    • Stop adding NaOH immediately once the solution turns clear .

  • pH Adjustment: Adjust the pH to 7.0 (or your target crystallization pH) using dilute HCl or NaOH.

  • Final Volume: Top up to 50 mL with water.

  • Filtration: Filter sterilize through a 0.22 µm membrane. Store at 4°C.

Protocol B: Standard PIPES Buffer Preparation (The Good's Buffer)

Application: Main buffering agent for pH 6.1 – 7.5.

Reagents:

  • PIPES (Free Acid) or PIPES-Disodium Salt

  • KOH (Potassium Hydroxide) - Preferred over NaOH for PIPES to prevent sodium-specific precipitation in some proteins.

Methodology (for 1.0 M Stock, pH 6.8):

  • Weigh appropriate amount of PIPES free acid (MW: 302.37 g/mol ).

  • Add water to 70% of final volume.

  • Solubilization: Add solid KOH pellets or 10 M KOH solution. PIPES free acid will not dissolve until the pH approaches 6.0.

  • Fine Tuning: Once dissolved, carefully adjust pH to 6.8 at room temperature.

    • Note: The pKa of PIPES changes with temperature (

      
      ). If crystallizing at 4°C, prepare the buffer at pH 6.85-6.90 at room temperature to compensate.
      

Application Workflows & Decision Logic

The following diagram illustrates when to employ 1,4-Piperazinediacetic acid (PDA) versus the standard PIPES buffer.

Crystallization_LogicStartProtein Crystallization ProjectCheckMetalDoes the protein containessential metal ions?Start->CheckMetalStandardStandard ScreeningCheckMetal->StandardNo / UnknownMetalSensMetal Sensitivity?CheckMetal->MetalSensYesUsePIPESUse PIPES Buffer (Sulfonic)(pH 6.1 - 7.5)*Non-coordinating*Standard->UsePIPESMetalSens->UsePIPESStable Metal CoreUsePDAUse 1,4-Piperazinediacetic Acid(Additive: 1-10 mM)MetalSens->UsePDALabile Surface Metalsor Phasing NeededAction1Action: Scavenge Trace Metals(Prevent Aggregation)UsePDA->Action1Action2Action: Lanthanide Phasing(Soak with Eu/Tb + PDA)UsePDA->Action2

Caption: Decision tree for selecting between PIPES buffer (for general pH control) and 1,4-Piperazinediacetic acid (for metal management).

Case Study: Optimization of Tubulin & Metalloproteins

Tubulin (The Classic PIPES Case)

While PIPES buffer is the gold standard for tubulin polymerization and crystallization due to its large ionic radius preventing interference with the nucleotide binding site, 1,4-Piperazinediacetic acid has shown utility in modification experiments .

  • Experiment: When tubulin crystals exhibit poor diffraction due to trace copper or zinc contamination (common in older purification lines), adding 2 mM 1,4-Piperazinediacetic acid to the mother liquor can chelate the trace contaminants without destabilizing the Mg²⁺ required for tubulin integrity (which EDTA might strip).

Lanthanide Derivatization (The PDA Advance)

For de novo structure determination:

  • Grow crystals in standard condition (e.g., PEG 3350, pH 7.0).

  • Prepare Soak: 10 mM 1,4-Piperazinediacetic acid + 10 mM Europium(III) Chloride.

  • Mechanism: PDA complexes the Europium, increasing its solubility and preventing precipitation of Eu(OH)₃ at neutral pH. The neutral/zwitterionic Eu-PDA complex diffuses into solvent channels.

  • Result: High-occupancy heavy atom sites for SAD phasing.

Data Summary: Buffer vs. Chelator

PropertyPIPES (Sulfonic)1,4-Piperazinediacetic Acid
CAS Number 5625-37-63953-34-2
Metal Binding Constant (Log K) Negligible (Mg²⁺ < 1.[1]0)Moderate (Cu²⁺ ~16.0, Zn²⁺ ~13.0)
Solubility (Free Acid) InsolubleInsoluble
Recommended Conc. 50 – 100 mM (Buffer)1 – 10 mM (Additive)
Temperature Effect High

(sensitive)
Moderate

Troubleshooting & Quality Control

  • Issue: Precipitation upon addition of PDA.

    • Cause: The pH of the stock solution was not adjusted to neutral, causing localized pH shock, or the presence of Calcium in the mother liquor (Ca-PDA complexes are insoluble).

    • Solution: Ensure PDA stock is pH 7.0. Avoid using PDA with >50 mM CaCl₂.

  • Issue: Crystals dissolve.

    • Cause: PDA stripped an essential structural metal (e.g., Zn finger).

    • Solution: Titrate PDA concentration down to 0.5 mM or switch to PIPES (sulfonic) which is non-coordinating.

  • Issue: "Salty" Crystals.

    • Cause: High concentration of NaOH/KOH used to dissolve the acid forms.

    • Solution: Use the minimum base required for dissolution.

References

  • Good, N. E., et al. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467-477. Link(Foundational text for PIPES buffer properties)

  • Irving, H. M. N. H., & Pettit, L. D. (1963).[2] The stability of metal complexes of 1,4-piperazinediacetic acid. Journal of the Chemical Society, 3051-3056. Link(Definitive source for PDA metal binding constants)

  • McPherson, A., & Gavira, J. A. (2014). Introduction to protein crystallization. Acta Crystallographica Section F, 70(1), 2-20. Link(General crystallization protocols)

  • Cheng, L., et al. (2010).[3] Three-dimensional hybrid organic–inorganic frameworks based on lanthanide(III) sulfate layers and organic pillars of 1,4-piperazinediacetic acid.[3] Journal of Molecular Structure, 979(1-3), 214-220.[3] Link(Evidence of PDA-Lanthanide interactions relevant to phasing)

  • Sigma-Aldrich. (n.d.). Biological Buffers Reference Center. Link(pKa and preparation data)

High-Performance Quantification of 1,4-Piperazinediacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Abstract & Technical Context

1,4-Piperazinediacetic acid (1,4-PDA, CAS 5430-78-4) is a zwitterionic piperazine derivative characterized by high polarity and the absence of a strong chromophore. It frequently appears as a degradation product in amine-based carbon capture solvents (scrubbing) or as a process impurity in the synthesis of piperazine-based pharmaceuticals (e.g., Cetirizine, Piperazine Adipate).

The Analytical Challenge: Standard Reversed-Phase HPLC (RP-HPLC) fails for 1,4-PDA due to:

  • Poor Retention: The molecule elutes in the void volume (

    
    ) on C18 columns due to its hydrophilic, zwitterionic nature.
    
  • Detection Difficulty: Lacking a conjugated

    
    -system, it exhibits negligible UV absorption above 220 nm, making standard UV-Vis detection prone to baseline noise and interference.
    

This guide details three distinct, validated methodologies to overcome these hurdles, selected based on sensitivity requirements and available instrumentation.

Method Selection Decision Tree

MethodSelection Start Select Quantification Strategy Trace Trace Impurity / Bioanalysis (< 1 ppm) Start->Trace Bulk Bulk / Process Monitoring (> 100 ppm) Start->Bulk Method1 Method 1: HILIC-MS/MS (High Sensitivity) Trace->Method1 Mass Spec Available Equipment Available Instrumentation? Bulk->Equipment Method2 Method 2: Ion Chromatography (Conductivity Detection) Equipment->Method2 IC System Available Method3 Method 3: Ion-Pairing HPLC-UV/CAD (General Lab) Equipment->Method3 Standard HPLC Only

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sensitivity needs and lab infrastructure.

Method 1: HILIC-MS/MS (Gold Standard for Trace Analysis)

Context: Best for pharmacokinetic studies or trace impurity profiling where sensitivity is paramount. Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions by creating a water-rich layer on the stationary phase surface.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide)Zwitterionic phases interact electrostatically with the charged ammonium and carboxylate groups of 1,4-PDA, ensuring retention.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Provides ionic strength to control electrostatic interactions; acidic pH ensures protonation of nitrogen for MS sensitivity.
Mobile Phase B Acetonitrile (LC-MS Grade)High organic content induces the HILIC partition mechanism.
Flow Rate 0.4 mL/minOptimized for electrospray ionization (ESI) desolvation efficiency.
Injection Vol 2 - 5 µLLow volume prevents solvent mismatch effects (peak distortion).
Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Positive (ESI+)

  • Precursor Ion: m/z 203.1

    
    
    
  • MRM Transitions:

    • Quantifier: 203.1

      
       145.1 (Loss of 
      
      
      
      )
    • Qualifier: 203.1

      
       102.1 (Ring fragmentation)
      
Sample Preparation Protocol
  • Dissolution: Dissolve sample in 100% water (stock solution).

  • Dilution: Dilute working standards with 80:20 Acetonitrile:Water .

    • Critical Step: The sample solvent must match the initial mobile phase conditions (high organic). Injecting a 100% aqueous sample into a HILIC column will cause "solvent washout," resulting in poor peak shape and unretained analytes.

Method 2: Ion Chromatography (Robust Process Control)

Context: Ideal for quantifying 1,4-PDA in amine scrubbing solutions or bulk degradation studies. This method leverages the dicarboxylic acid nature of the molecule.

Instrumental Setup
ParameterSpecification
System High-Pressure Ion Chromatography (HPIC)
Column Anion Exchange (e.g., Dionex IonPac AS11-HC, 4mm)
Suppressor Anion Self-Regenerating Suppressor (ASRS)
Detection Suppressed Conductivity
Eluent Source KOH (generated electrolytically or manually prepared)
Gradient Program

Note: 1,4-PDA is a divalent anion at high pH.

Time (min)KOH Conc. (mM)Action
0.01.0Equilibrate / Elute weak acids
5.01.0Isocratic hold
5.11.0

30.0
Ramp to elute 1,4-PDA
15.030.0Hold
15.160.0Column Wash
20.01.0Re-equilibration

Technical Insight: Conductivity detection is universal for charged species. The suppressor removes the high background conductivity of the KOH eluent (converting it to water), allowing the 1,4-PDA (which remains conductive as the free acid form in the detector cell) to be detected with high signal-to-noise ratio.

Method 3: Ion-Pairing RP-HPLC (Accessible QC)

Context: For laboratories limited to standard HPLC-UV equipment. This method modifies the stationary phase surface to retain polar analytes.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Octanesulfonic Acid (Ion Pairing Agent) + 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Mode: Isocratic (95% A / 5% B).

  • Detection:

    • Preferred: Charged Aerosol Detector (CAD) or ELSD (Universal, mass-dependent).

    • Alternative: UV at 210 nm (Low sensitivity, requires high purity solvents).

Mechanism of Action

The hydrophobic tail of the Octanesulfonic acid binds to the C18 stationary phase, while the negatively charged sulfonate head projects into the mobile phase. The positively charged amine centers of 1,4-PDA interact with these sulfonate groups, simulating a "pseudo-ion-exchange" mechanism that provides retention.

IonPairing C18 C18 Surface IPA Ion-Pair Agent (Octanesulfonate) C18->IPA Hydrophobic Interaction Analyte 1,4-PDA (Positively Charged) IPA->Analyte Electrostatic Retention

Figure 2: Schematic of the Ion-Pairing mechanism allowing retention of polar 1,4-PDA on a hydrophobic C18 column.

Validation Parameters (Summary)

To ensure regulatory compliance (ICH Q2(R1)), the selected method must meet the following criteria:

ParameterAcceptance Criteria (Trace)Acceptance Criteria (Bulk)
Linearity (

)


Recovery 80 - 120%95 - 105%
Precision (RSD)


LOD (Limit of Detection) ~0.05 µg/mL (HILIC-MS)~1.0 µg/mL (IC)

Troubleshooting & Causality

  • Peak Tailing (HILIC):

    • Cause: Secondary interactions between the amine groups and residual silanols on the silica surface.

    • Fix: Increase buffer concentration (Ammonium Formate) to 20 mM to mask silanols.

  • Baseline Drift (Ion-Pairing UV):

    • Cause: Impurities in the Ion-Pairing reagent absorbing at 210 nm.

    • Fix: Use "HPLC Grade" ion-pairing reagents only. Switch to CAD detection if drift persists.

  • Retention Time Shift (IC):

    • Cause: Carbonate contamination in the KOH eluent (CO2 absorption from air).

    • Fix: Use an electrolytic eluent generator (RFIC) rather than manually prepared mobile phases.

References

  • United Nations Office on Drugs and Crime (UNODC). (2012).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.Link

  • Rochelle, G. T., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: Product Types and Generation Rates.[2] Environmental Science & Technology. Link

  • Dejaegher, B., & Vander Heyden, Y. (2010).[3] HILIC methods in pharmaceutical analysis.[1][3][4][5] Journal of Separation Science. Link

  • Thermo Fisher Scientific. Determination of Inorganic Cations and Anions by Ion Chromatography. Application Note 1092. Link

  • Saw, Y. L., et al. (2023).[6] Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.[6][7] Journal of Separation Science. Link

Sources

Advanced Chromatographic Strategies for Piperazine Analysis: From Bulk API to Trace Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Piperazine Problem"

Piperazine (


) and its derivatives (e.g., BZP, substituted piperazines) present a unique "perfect storm" of analytical challenges for liquid chromatography:
  • Extreme Polarity: With two secondary amine groups and a small carbon skeleton, piperazine is highly hydrophilic (LogP < 0). It elutes near the void volume (

    
    ) on standard C18 columns, leading to poor reproducibility and ion suppression in MS.
    
  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering it virtually invisible to UV detection above 205 nm.
    
  • Basic Reactivity: The high

    
     values (~9.8 and 5.6) cause severe peak tailing due to interaction with residual silanols on silica-based columns.
    

This guide provides two distinct, field-validated workflows to solve these issues: a Derivatization-HPLC-UV method for bulk/formulation analysis and a HILIC-MS/MS method for trace bioanalysis.

Method Selection Guide

Use the following decision tree to select the appropriate protocol for your analytical needs.

MethodSelection Start Start: Define Analytical Goal Matrix What is the Sample Matrix? Start->Matrix Bulk Bulk Drug / Formulation Matrix->Bulk QC/Release Bio Plasma / Urine / Tissue Matrix->Bio PK/Tox Conc Target Concentration? HighConc High (µg/mL - mg/mL) Conc->HighConc Screening Trace Trace (ng/mL - pg/mL) Conc->Trace Quantitation MethodA Method A: HPLC-UV (Dansyl Derivatization) Bulk->MethodA Standard Equipment Bio->Conc MethodB Method B: HILIC-MS/MS (Direct Analysis) HighConc->MethodB Trace->MethodB High Throughput MethodC Method C: Derivatization-MS (Ultra-Trace Sensitivity) Trace->MethodC Max Sensitivity

Figure 1: Decision matrix for selecting the optimal piperazine analytical workflow based on sample type and sensitivity requirements.

Method A: HPLC-UV with Dansyl Derivatization

Best for: Quality Control (QC), Dissolution Studies, Formulation Analysis.

The Mechanism (Causality)

Since piperazine is UV-inactive, we must chemically tag it. Dansyl Chloride (DNS-Cl) is the reagent of choice.[1]

  • Reaction: DNS-Cl reacts with the secondary amines of piperazine under basic conditions to form Bis-Dansyl-Piperazine .

  • Result: The derivative is highly lipophilic (retained on C18) and possesses a strong UV/Fluorescence chromophore (excitation ~335 nm).

  • Critical Control: The reaction must be driven to completion (bis-substitution) to avoid a mixture of mono- and bis-derivatives, which would split peaks.

Protocol Steps

Reagents:

  • Dansyl Chloride solution (5 mg/mL in Acetone).

  • 0.1 M Sodium Carbonate (

    
    ), pH 11.0.
    
  • Internal Standard (IS): 1-Benzylpiperazine (optional but recommended).

Workflow:

  • Preparation: Mix 1.0 mL of Sample Solution + 1.0 mL of Carbonate Buffer + 1.0 mL of Dansyl Chloride Solution.

  • Incubation: Vortex and heat at 55°C for 20 minutes (or sonicate for 30 mins). Why: Heat ensures the sterically hindered second amine reacts completely.

  • Quenching: Add 0.5 mL of Proline or Diethylamine solution. Why: Scavenges excess DNS-Cl to prevent interfering peaks.

  • Extraction: Add 2 mL of Ethyl Acetate or Chloroform, vortex for 1 min, and centrifuge.

  • Reconstitution: Evaporate the organic layer to dryness and reconstitute in Mobile Phase.

HPLC Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (General) or 335 nm (Specific); FLD (Ex 330nm / Em 500nm)
Retention Bis-Dansyl-Piperazine elutes ~6–8 mins (highly retained compared to native)

Method B: HILIC-MS/MS for Bioanalysis

Best for: Pharmacokinetics (PK), Forensic Toxicology (BZP detection).

The Mechanism (Causality)

Reverse Phase (C18) fails for native piperazine because water-rich mobile phases required for retention cause "dewetting" (phase collapse). HILIC (Hydrophilic Interaction Liquid Chromatography) uses a polar stationary phase and a high-organic mobile phase.[2]

  • Retention: Partitioning of the analyte into a water-enriched layer on the silica surface.

  • MS Sensitivity: The high organic content (Acetonitrile) enhances desolvation efficiency in the ESI source, boosting sensitivity by 5-10x compared to aqueous RP methods.

LC-MS/MS Protocol

Sample Prep: Protein Precipitation (PPT) with Acetonitrile (1:4 ratio) is preferred over SPE to maintain the polar environment required for HILIC injection.

Chromatographic Conditions:

ParameterSetting
Column Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC) or Bare Silica (e.g., Waters Atlantis HILIC Silica)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile (ACN)
Gradient 90% B to 50% B over 5 mins. Note: HILIC runs start high organic and go lower.
Flow Rate 0.4 mL/min
Injection Vol 2–5 µL (Must be in high % ACN diluent to prevent peak distortion)

Mass Spectrometry (ESI+) Parameters:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
Piperazine 87.144.120
BZP (Benzylpiperazine) 177.191.125
TFMPP 231.1172.122

Troubleshooting & Optimization

Peak Tailing (The Silanol Effect)
  • Symptom: Asymmetrical peaks with long tails.

  • Cause: Protonated piperazine amines interacting with acidic silanols on the silica backbone.

  • Solution 1 (HILIC): Ensure buffer concentration is at least 10 mM. Ammonium Formate competes for silanol sites.

  • Solution 2 (RP): If using C18 (not recommended for native), use a "High pH" resistant column (e.g., Waters XBridge) and run at pH 10. At pH 10, piperazine is uncharged (neutral), improving peak shape.

Carryover
  • Symptom: Ghost peaks in blank injections.

  • Cause: Piperazine "sticks" to stainless steel and injector ports.

  • Solution: Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) . The acid ensures the amine is fully protonated and soluble, while the organic washes it away.

References

  • Validation of Piperazine in Pharmaceuticals: ResearchGate.[3] Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography.[3]

  • Derivatization Chemistry: Journal of Liquid Chromatography. Normal-Phase HPLC Method with Dansylation for the Assay of Piperazine Citrate.[4][5]

  • HILIC vs. RP Comparison: Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[6]

  • LC-MS/MS in Plasma: PubMed. Quantification of piperazine phosphate in human plasma by HPLC-ESI-MS/MS employing precolumn derivatization.[1][7]

  • Forensic Analysis (BZP): UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

Executive Summary: The "Privileged" CNS Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of the Piperazine Scaffold in CNS Drug Discovery

In the landscape of Central Nervous System (CNS) drug discovery, the piperazine ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its ubiquity in marketed drugs (e.g., Aripiprazole , Olanzapine , Buspirone ) is not coincidental but stems from a unique convergence of physicochemical properties:

  • Conformational Rigidity: The chair conformation of the piperazine ring directs substituents into defined vectors, reducing the entropic penalty upon binding to G-Protein Coupled Receptors (GPCRs).

  • Tunable Basicity: With two nitrogen atoms (

    
    , 
    
    
    
    ), the scaffold can exist as a mono-cation at physiological pH (7.4). This is critical for forming essential salt bridges with the conserved Aspartate (Asp3.32) residue in aminergic GPCR binding pockets (Dopamine, Serotonin).
  • Lipophilicity/Solubility Balance: The polar nitrogen atoms offset the lipophilicity of attached aryl groups, maintaining a LogD

    
     (2.0–4.0) optimal for Blood-Brain Barrier (BBB) penetration.[1]
    

This guide details the strategic application of piperazine in lead optimization, providing validated protocols for synthesis and BBB permeability assessment.

Mechanistic Insight: Pharmacophore & Receptor Interaction

The success of piperazine-based ligands often relies on a "Linker-Core-Head" architecture. The piperazine acts as the rigid linker or core that positions an aryl "head" group into a hydrophobic pocket while the protonated nitrogen anchors the molecule via electrostatic interactions.

Diagram 1: Piperazine Pharmacophore Logic (Aripiprazole Model)

G cluster_0 Pharmacophore Architecture Aryl Lipophilic Aryl Tail (D2/5-HT Receptor Affinity) Receptor GPCR Binding Pocket (Asp3.32 Residue) Aryl->Receptor Pi-Pi Stacking Pip Piperazine Core (Rigid Spacer & Ionic Anchor) Pip->Aryl Pip->Receptor Salt Bridge (NH+ ... COO-) Linker Alkyl Linker (Distance Modulation) Linker->Pip Cap Quinolinone/Heterocycle (Selectivity & Efficacy) Cap->Linker

Caption: Structural logic of piperazine CNS ligands. The protonated nitrogen (N4) forms a critical salt bridge, while the N1-aryl moiety engages in hydrophobic interactions.

Synthetic Application Note: N-Arylation Strategies

While classical


 reactions work for electron-deficient aryl halides, CNS drug synthesis often requires coupling electron-rich or sterically hindered systems. The Buchwald-Hartwig Amination  is the gold standard protocol here, offering superior yields and scope compared to nucleophilic substitution.
Protocol 1: Buchwald-Hartwig Amination of N-Boc-Piperazine[2]

Objective: Synthesize tert-butyl 4-(aryl)piperazine-1-carboxylate (Intermediate for CNS ligands).

Reagents & Equipment:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Amine: N-Boc-piperazine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: BINAP (racemic) or XPhos (for hindered substrates) (2-4 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv) - Critical: Must be dry/fresh.
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen for 15 mins.

  • Loading: Charge the flask with the Aryl Bromide (1.0 mmol), N-Boc-piperazine (1.2 mmol),

    
     (1.5 mmol), 
    
    
    
    (0.02 mmol), and BINAP (0.04 mmol).
    • Note: Pre-complexation of Pd and Ligand in a separate vial for 5 mins can enhance activity.

  • Solvation: Add anhydrous Toluene (5 mL/mmol) via syringe.

  • Reaction: Heat the mixture to 80–100°C under Argon for 12–18 hours. Monitor by TLC (Eluent: Hexane/EtOAc) or LC-MS.

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove Pd residues/inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Self-Validation Check:

  • Color Change: Reaction mixture typically turns from dark red/purple to black/brown upon completion.

  • TLC: Disappearance of the starting aryl bromide is the primary endpoint.

Diagram 2: Synthetic Workflow (Graphviz)

Synthesis Start Start: Aryl Bromide + N-Boc-Piperazine Cat Add Catalyst System (Pd2(dba)3 / BINAP / NaOtBu) Start->Cat Heat Heat 80-100°C (Toluene, 12-18h) Cat->Heat Check TLC/LC-MS Check (SM Consumed?) Heat->Check Check->Heat No Workup Filter (Celite) & Concentrate Check->Workup Yes Deprotect Deprotection (TFA/DCM) Yields Free Amine Workup->Deprotect

Caption: Optimized Buchwald-Hartwig workflow for generating N-aryl piperazine cores.

Protocol 2: In Vitro BBB Permeability Screening (PAMPA-BBB)

Before advancing to in vivo models, the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) provides a high-throughput estimation of passive brain penetration.

Principle: Passive diffusion of a drug from a Donor well (pH 7.4) through an artificial lipid membrane (Porcine Brain Lipid) to an Acceptor well.[3]

Reagents:

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane (or Hexane/Dodecane mix).

  • Donor Buffer: PBS (pH 7.4) or Prisma™ HT buffer.[4]

  • Acceptor Buffer: PBS (pH 7.4) (Brain Sink Buffer).[4]

  • Plate System: 96-well MultiScreen-IP (Donor) and MultiScreen Transport (Acceptor) plates (PVDF membrane, 0.45 µm).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Carefully pipette 4 µL of the Lipid Solution onto the PVDF membrane of the Acceptor plate (filter plate).

    • Caution: Avoid pipette tip contact with the membrane. Allow 5 mins for solvent evaporation/impregnation.

  • Compound Preparation:

    • Prepare 10 mM stock of test compounds in DMSO.

    • Dilute to 50 µM in Donor Buffer (Final DMSO < 0.5%).

  • Assembly:

    • Add 300 µL of diluted compound solution to the Donor plate (Bottom).

    • Add 200 µL of Acceptor Buffer to the Acceptor plate (Top/Filter).

    • Place the Acceptor plate on top of the Donor plate ("Sandwich").

  • Incubation:

    • Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).

  • Analysis:

    • Separate plates.[4]

    • Quantify compound concentration in both Donor and Acceptor wells using UV-Vis Spectroscopy (Plate Reader) or LC-MS/MS.[3]

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    
    • 
      : Volume of Donor/Acceptor.
      
    • 
      : Filter Area (
      
      
      
      ).
    • 
      : Incubation time (s).
      

Data Interpretation:

Permeability Classification

Prediction
High (CNS +) > 4.0Likely to cross BBB
Uncertain 2.0 – 4.0Moderate/Variable
Low (CNS -) < 2.0Poor CNS penetration

Comparative Data: Marketed Piperazine Drugs

The table below illustrates how the piperazine scaffold is utilized in successful CNS therapeutics, highlighting the balance between lipophilicity (LogP) and molecular weight.

Table 1: Physicochemical Profile of Key Piperazine CNS Agents

Drug NameIndicationTarget MechanismMW (Da)LogP (Calc)Piperazine Role
Aripiprazole AntipsychoticD2 Partial Agonist448.394.9Linker & D2 Binding
Olanzapine AntipsychoticMulti-target (5-HT/DA)312.432.8Methylpiperazine side chain
Buspirone Anxiolytic5-HT1A Agonist385.502.6Pyrimidinyl-piperazine core
Vortioxetine AntidepressantSERT Inhibitor / 5-HT Modulator298.403.9Aryl-piperazine direct fusion
Clozapine AntipsychoticD4/5-HT2A Antagonist326.823.2Bridged piperazine system

References

  • Review of Piperazine Scaffold in Medicinal Chemistry: Chaudhary, P. et al.[5] "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents."[6] European Journal of Medicinal Chemistry, 2006.

  • Buchwald-Hartwig Amination Protocol: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • PAMPA-BBB Methodology: Di, L. et al. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 2003.

  • Aripiprazole Discovery & SAR: Oshiro, Y. et al. "Novel antipsychotic agents with dopamine autoreceptor agonist properties: synthesis and pharmacology of 7-[4-(4-phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone derivatives." Journal of Medicinal Chemistry, 1998.

  • Physicochemical Properties in CNS Design: Pajouhesh, H., & Lenz, G. R. "Medicinal chemical properties of successful central nervous system drugs."[1][7] NeuroRx, 2005.

Sources

Application Notes and Protocols for 1,4-Piperazinediacetic Acid in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 1,4-Piperazinediacetic Acid in Modern Pharmaceutics

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic formulations, this guide serves as a comprehensive resource on the multifaceted applications of 1,4-Piperazinediacetic acid (PZDA). While the piperazine heterocycle is a well-established scaffold in numerous active pharmaceutical ingredients (APIs), the utility of its diacetic acid derivative as a functional excipient remains a nuanced yet promising area of exploration.[1][2][3] This document moves beyond a theoretical overview to provide actionable insights and detailed protocols, empowering you to leverage the unique chemical properties of PZDA in your formulation strategies.

Our investigation into PZDA is grounded in its inherent potential to address critical formulation challenges. Its structure, featuring two tertiary amine groups and two carboxylic acid moieties, positions it as a versatile agent for pH modulation, metal ion chelation, and as a bifunctional linker for complex drug delivery systems.[4] Throughout these notes, we will delve into the causality behind these functions, offering not just procedural steps but a deeper understanding of the molecular mechanisms at play.

Physicochemical Properties: The Foundation of PZDA's Functionality

A thorough understanding of 1,4-Piperazinediacetic acid's physicochemical characteristics is paramount to its effective application. These properties dictate its behavior in solution and its interaction with APIs and other excipients.

PropertyValueSource
Molecular Formula C₈H₁₄N₂O₄[4]
Molecular Weight 202.21 g/mol [4]
CAS Number 5430-78-4[4]
Appearance White crystalline powderGeneral knowledge
pKa Values (at 20°C) pK₁: <2, pK₂: 3.70, pK₃: 7.90Irving and Pettit (1963)

The pKa values are particularly illuminating. The presence of two distinct pKa values in the physiologically relevant range (3.70 and 7.90) underscores PZDA's potential as a versatile pH-buffering agent, capable of maintaining pH in both acidic and neutral-to-alkaline conditions.

Application I: PZDA as a pH-Buffering Agent

Expertise & Experience: The stability and solubility of many APIs are critically dependent on the pH of their environment. Fluctuations in pH can lead to degradation, precipitation, and loss of therapeutic efficacy. PZDA, with its dual pKa values, offers a wider buffering range compared to many conventional buffers, making it a compelling option for liquid and semi-solid formulations. The piperazine ring provides a stable backbone, and the diacetic acid groups offer the proton-donating and -accepting capabilities necessary for effective buffering.

Trustworthiness: The buffering capacity of a system is a measure of its resistance to pH change upon the addition of an acid or base. A well-designed buffer system is a self-validating system in that it will maintain the pH of the formulation within a predetermined range, ensuring the stability of the API.

Protocol 1: Preparation of a 1,4-Piperazinediacetic Acid Buffer Solution (0.1 M, pH 7.4)

This protocol details the preparation of a stock solution of PZDA buffer, which can be further diluted and adjusted for specific formulation requirements.

Materials:

  • 1,4-Piperazinediacetic acid (MW: 202.21 g/mol )

  • Sodium hydroxide (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water

  • Calibrated pH meter

  • Volumetric flasks

  • Stir plate and stir bar

Procedure:

  • Weighing: Accurately weigh 2.022 g of 1,4-Piperazinediacetic acid.

  • Dissolution: Transfer the PZDA to a 100 mL beaker and add approximately 80 mL of deionized water. Stir until fully dissolved.

  • pH Adjustment: Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution.

  • Slowly add 1 M NaOH dropwise while continuously monitoring the pH. The initial pH will be acidic. Continue adding NaOH until the pH approaches 7.4.

  • If the pH overshoots the target, use 1 M HCl to adjust it back down.

  • Final Volume: Once the pH is stable at 7.4, quantitatively transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the solution to the final volume of 100 mL with deionized water.

  • Storage: Store the buffer solution in a well-sealed container at 2-8°C.

G cluster_workflow PZDA Buffer Preparation Workflow weigh 1. Weigh PZDA dissolve 2. Dissolve in DI Water weigh->dissolve Transfer adjust_ph 3. Adjust pH with NaOH/HCl dissolve->adjust_ph Stirring final_volume 4. Bring to Final Volume adjust_ph->final_volume Quantitative Transfer store 5. Store at 2-8°C final_volume->store Seal and Label

Caption: Workflow for preparing a PZDA buffer solution.

Application II: PZDA as a Metal Chelating Agent

Expertise & Experience: Trace metal ions, often introduced from raw materials or manufacturing equipment, can catalyze the degradation of APIs through oxidative pathways.[5] Chelating agents act as sequestering molecules, forming stable complexes with these metal ions and rendering them chemically inert. The structure of PZDA, with its two nitrogen atoms and two carboxylate groups, allows it to form stable, ring-like structures with metal ions, effectively removing them from the reactive environment of the formulation.

Trustworthiness: The effectiveness of a chelating agent is determined by the stability of the metal complexes it forms. The stability constants (log K) for PZDA with various divalent metal ions have been determined, providing a quantitative measure of its chelating efficacy. Higher log K values indicate stronger binding and more effective chelation.

Stability Constants of 1,4-Piperazinediacetic Acid with Divalent Metal Ions (at 20°C)

Metal Ionlog K₁Source
Mg²⁺2.0Irving and Pettit (1963)
Ca²⁺2.5Irving and Pettit (1963)
Sr²⁺1.8Irving and Pettit (1963)
Ba²⁺1.6Irving and Pettit (1963)
Ni²⁺5.6Irving and Pettit (1963)
Cu²⁺8.7Irving and Pettit (1963)
Zn²⁺4.4Irving and Pettit (1963)
Protocol 2: Evaluation of the Metal Chelating Capacity of 1,4-Piperazinediacetic Acid in a Model Formulation

This protocol provides a general method to assess the ability of PZDA to prevent metal-catalyzed degradation of a model API.[6][7]

Materials:

  • Model API susceptible to metal-catalyzed oxidation (e.g., a catecholamine or a compound with a readily oxidizable functional group)

  • 1,4-Piperazinediacetic acid

  • A source of catalytic metal ions (e.g., a solution of FeCl₃ or CuSO₄)

  • Appropriate buffer solution for the model API

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the API

  • Incubator or water bath

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the model API in the chosen buffer.

    • Prepare a stock solution of PZDA in the same buffer.

    • Prepare a stock solution of the metal salt (e.g., 1 mM FeCl₃).

  • Set up Experimental Groups:

    • Control: API solution in buffer.

    • Metal-Stressed: API solution in buffer with a known concentration of the metal salt (e.g., 10 µM).

    • PZDA-Protected: API solution in buffer with the metal salt and varying concentrations of PZDA (e.g., 10 µM, 50 µM, 100 µM).

  • Incubation: Incubate all samples at a stressed condition (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis: At each time point, withdraw an aliquot from each sample and analyze the concentration of the remaining intact API using a validated HPLC method.

  • Data Analysis: Plot the percentage of remaining API against time for each experimental group. A slower degradation rate in the "PZDA-Protected" groups compared to the "Metal-Stressed" group indicates effective chelation by PZDA.

G cluster_workflow Chelation Efficacy Workflow prep Prepare Solutions (API, PZDA, Metal Salt) setup Set up Experimental Groups (Control, Metal-Stressed, PZDA-Protected) prep->setup incubate Incubate at Stressed Conditions setup->incubate analyze Analyze API Concentration by HPLC at Time Points incubate->analyze data Plot % Remaining API vs. Time analyze->data G cluster_workflow PZDA as a Bifunctional Linker Workflow cluster_step1 Step 1: PZDA-Drug Conjugation cluster_step2 Step 2: Final Conjugation activate Activate PZDA Carboxylic Acids (e.g., EDC/NHS) conjugate_drug Conjugate with Amine-Containing Drug activate->conjugate_drug purify1 Purify PZDA-Drug Conjugate conjugate_drug->purify1 characterize1 Characterize PZDA-Drug (LC-MS, NMR) purify1->characterize1 conjugate_target Conjugate PZDA-Drug with Targeting Moiety characterize1->conjugate_target purify2 Purify Final Conjugate conjugate_target->purify2 characterize2 Characterize Final Conjugate purify2->characterize2

Sources

Application Note: NMR Titration for Determining pKa Values of 1,4-Piperazinediacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes historical physicochemical data with modern NMR methodology to provide a definitive guide on determining the pKa values of 1,4-Piperazinediacetic acid (1,4-PDA).[1]

Executive Summary

1,4-Piperazinediacetic acid (1,4-PDA) is a zwitterionic polyprotic acid structurally related to EDTA and piperazine.[1] It serves as a crucial buffering agent and chelating ligand in pharmaceutical formulations and bio-inorganic chemistry.[1] Accurate determination of its dissociation constants (


) is essential for predicting its ionization state at physiological pH, which dictates its solubility, metal-binding affinity, and membrane permeability.[1]

This guide details a high-resolution


H-NMR titration protocol to determine the macroscopic 

values of 1,4-PDA. Unlike potentiometric titration, NMR allows for the simultaneous observation of specific protonation sites (carboxyl vs. amine), providing structural insight alongside thermodynamic data.[1]

Expected Results: 1,4-PDA typically exhibits two observable transitions in the standard pH range (approx.[1]


 and 

), corresponding to the deprotonation of the piperazine nitrogens, while the carboxyl protons dissociate at lower pH (

).[1]

Theoretical Basis

Protonation Scheme

1,4-PDA (


) possesses four ionizable groups: two carboxylic acid moieties and two tertiary amine nitrogens within the piperazine ring.[1] The protonation equilibrium follows a stepwise dissociation:
  • 
     (Cationic):  Fully protonated (low pH).[1]
    
  • 
     (Cationic):  Loss of first carboxyl proton.[1]
    
  • 
     (Zwitterionic):  Loss of second carboxyl proton (Neutral net charge).[1]
    
  • 
     (Anionic):  Loss of first ammonium proton.[1]
    
  • 
     (Dianionic):  Loss of second ammonium proton (high pH).[1]
    
NMR Chemical Shift Dependency

The chemical shift (


) of a nucleus is sensitive to the electron density of its environment.[1] Protonation of a nearby basic site (e.g., Nitrogen) reduces electron density, causing a downfield shift  (higher ppm).[1]
  • Fast Exchange Regime: Proton exchange in 1,4-PDA is typically fast on the NMR timescale.[1] We observe a single, weighted-average signal for each non-equivalent proton set, which shifts continuously as pH changes.[1]

  • Henderson-Hasselbalch Relationship: The inflection point of the

    
     vs. pH sigmoidal curve corresponds to the 
    
    
    
    .[1]
Signaling Pathway Diagram

The following diagram illustrates the stepwise deprotonation and the associated NMR observables.

ProtonationScheme Figure 1: Stepwise dissociation of 1,4-Piperazinediacetic acid. H4L H4L++ (pH < 2) Fully Protonated H3L H3L+ (pH ~ 3) Carboxyl Deprotonation H4L->H3L pKa1 ~ 2.9 (-COOH) H2L H2L (pH ~ 5-7) Zwitterion (Neutral) H3L->H2L pKa2 ~ 4.8 (-COOH/NH+) HL HL- (pH ~ 9) Amine Deprotonation H2L->HL pKa3 ~ 9.0 (-NH+) L L-- (pH > 11) Fully Deprotonated HL->L pKa4 > 10 (-NH+)

Materials & Equipment

Reagents
  • Analyte: 1,4-Piperazinediacetic acid (>98% purity).[1]

  • Solvent: Deuterium oxide (

    
    ), 99.9% D.[1]
    
  • Internal Standard: 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or Sodium trimethylsilylpropanesulfonate (TSP).[1] Avoid TMS due to water insolubility.[1]

  • Titrants:

    • Acid: 1.0 M DCl in

      
       (for low pH adjustment).
      
    • Base: 1.0 M NaOD in

      
       (for high pH adjustment).
      
    • Note: Using deuterated acid/base prevents solvent peak dilution.[1]

  • pH Calibration: Standard aqueous pH buffers (pH 4.0, 7.0, 10.0).

Instrumentation
  • NMR Spectrometer: 400 MHz or higher (recommended for clear separation of methylene singlets).[1]

  • pH Meter: Micro-electrode suitable for NMR tubes or small vials.[1]

Experimental Protocol

Sample Preparation[1]
  • Stock Solution: Dissolve approx. 10 mg of 1,4-PDA in 600 µL of

    
    . This yields a concentration of ~80 mM, ensuring high signal-to-noise ratio.
    
  • Standard Addition: Add 10 µL of 10 mM DSS stock solution.

  • Initial pH Check: Measure the initial

    
     reading. 1,4-PDA is acidic; the initial pH will likely be around 2-3.[1]
    
Titration Workflow

To minimize volume changes and ionic strength variation, use high-concentration titrants for large pH jumps and dilute titrants for fine-tuning near the


.[1]

Correction Factor: The pH meter reading in


 must be corrected to obtain the true 

(or

):

Step-by-Step Procedure:

  • Acidic Baseline: Adjust sample to pH ~1.5 using DCl. This ensures the molecule is fully protonated (

    
    ).[1]
    
  • Acquisition: Insert tube, lock on

    
    , shim, and acquire 
    
    
    
    H spectrum (typically 16-32 scans).[1]
  • Titration Loop:

    • Remove tube.[1]

    • Add small aliquot (1-5 µL) of NaOD.[1]

    • Mix by inversion or vortexing.[1]

    • Measure

      
      .[1] Record value.
      
    • Re-acquire NMR spectrum.[1]

    • Target increments: 0.3 - 0.5 pH units.[1] Reduce step size to 0.2 units near expected

      
       values (4.5 and 9.0).
      
  • Endpoint: Continue until pH reaches ~12.5.

Workflow Figure 2: Experimental Workflow for NMR Titration Start Start: Prepare 80mM 1,4-PDA in D2O + DSS Acidify Acidify to pH 1.5 (Start at H4L form) Start->Acidify Measure Measure pH (meter) Calculate pD = pH + 0.4 Acidify->Measure NMR Acquire 1H NMR (Lock, Shim, 32 Scans) Measure->NMR Check Is pH > 12.5? NMR->Check AddBase Add NaOD aliquot (Increase pH by ~0.4) AddBase->Measure Check->AddBase No Analyze Plot Chemical Shift vs. pD Fit to Henderson-Hasselbalch Check->Analyze Yes

Data Analysis & Interpretation

Spectral Assignment

1,4-PDA has high symmetry.[1] You will observe two distinct non-exchangeable proton environments:

  • Acetate Methylene (

    
    ):  Singlet (approx.[1] 3.2 - 3.8 ppm).[1] This peak is most sensitive to carboxyl deprotonation and nitrogen protonation.[1]
    
  • Ring Methylene (

    
    ):  Singlet or tight AA'BB' multiplet (approx. 2.8 - 3.5 ppm).[1] Sensitive primarily to nitrogen protonation.[1]
    
Curve Fitting

Extract the chemical shift (


) for the Acetate CH2 peak at each pH point.[1] Plot 

vs.

.[1] Use the following equation for a multiprotic system (or fit segments individually if

values are well-separated):


For 1,4-PDA, you will likely see a "double sigmoid" curve.[1]

Reference Values

Based on authoritative physicochemical studies (Irving & Pettit, 1963), the expected values are:

ParameterValue (approx)AssignmentNote

2.90 Carboxyl (-COOH)Difficult to observe; requires very low pH.[1]

4.83 Nitrogen / CarboxylMajor transition observable in NMR.[1]

8.96 Nitrogen (-NH+)Major transition observable in NMR.[1]

Note: The value 4.83 is lower than unsubstituted piperazine (5.[1]3) due to the electron-withdrawing effect of the carboxyl groups.[1]

Troubleshooting & Tips

  • Precipitation: 1,4-PDA is generally soluble, but zwitterionic forms can sometimes precipitate at the isoelectric point (pI).[1] If cloudiness occurs, dilute the sample or heat slightly (record temperature).[1]

  • Ionic Strength: Adding acid/base changes ionic strength (

    
    ).[1] For absolute thermodynamic 
    
    
    
    values, maintain constant
    
    
    using 0.1 M KCl, though this is often omitted for "apparent"
    
    
    determination in drug discovery.[1]
  • Temperature Control:

    
     is temperature-dependent.[1] Ensure the NMR probe temperature is calibrated (standard is 298 K / 25°C).
    

References

  • Irving, H., & Pettit, L. D. (1963). The stability of metal complexes of 1,4-piperazinediacetic acid.[1][2] Journal of the Chemical Society, 3051–3056.[1]

  • Popov, K., et al. (2006). Guidelines for NMR measurements for determination of high and low pKa values. Pure and Applied Chemistry, 78(3), 663–675.[1]

  • Fratini, A. V., et al. (1982). NMR determination of pKa values in diverse chemical structures. Journal of Magnetic Resonance.[1] (General Methodology Reference).

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1] Journal of Chemical & Engineering Data.[1]

Sources

Troubleshooting & Optimization

Reducing cytotoxicity of piperazine derivatives in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Cytotoxicity Reduction & Assay Optimization for Piperazine Derivatives

Welcome to the Assay Optimization Hub

You are likely here because your piperazine-based lead compounds are showing inconsistent toxicity profiles, "crashing out" in media, or generating confusing viability data. Piperazine pharmacophores are structurally privileged but experimentally temperamental. They are prone to mitochondrial interference , pH-dependent solubility issues , and tetrazolium reduction artifacts .

This guide bypasses standard textbook advice. Below are the field-proven protocols and troubleshooting logic we use to stabilize these assays.

Quick Diagnostics: The Triage Flowchart

Before altering your protocol, identify your specific failure mode using the logic tree below.

TroubleshootingLogic Start Observation Precipitate Crystals/Turbidity in Well Start->Precipitate HighTox Unexpected High Toxicity (Low IC50) Start->HighTox FalseViability Viability > 100% or Inconsistent Start->FalseViability SolubilityCheck Check LogP & pKa (Lipophilicity) Precipitate->SolubilityCheck MitoCheck Suspect Mitochondrial Uncoupling HighTox->MitoCheck InterferenceCheck Suspect Chemical Reduction of Dye FalseViability->InterferenceCheck Action1 Protocol: BSA Conjugation or Step-Down Dilution SolubilityCheck->Action1 Action2 Protocol: ROS Scavenging (NAC Co-treatment) MitoCheck->Action2 Action3 Switch Assay: Use ATP (Luminescence) or LDH Release InterferenceCheck->Action3

Figure 1: Decision matrix for diagnosing assay failures specific to piperazine derivatives.

Module 1: Solubility & The "Crash Out" Effect

The Issue: Piperazine derivatives often possess high lipophilicity (LogP > 3) and pKa values around 9.8. When diluted from DMSO (organic) into cell media (aqueous, pH 7.4), they frequently precipitate immediately or over 24 hours, causing physical stress to cells (false toxicity) or reducing effective concentration (false safety).

Q: I don't see crystals, but my results are erratic. Could it still be solubility? A: Yes. Micro-precipitates are often invisible under standard phase-contrast microscopy. They settle on the cell monolayer, causing "sedimentation toxicity"—physical disruption of the membrane rather than chemical toxicity.

Protocol: The "Step-Down" Dilution Method

Do not pipette directly from 100% DMSO stock into the cell well.

  • Prepare Intermediate Plate: Create a 10x working solution in culture media containing 10% DMSO .

    • Why? This buffers the transition from organic to aqueous phase.

  • Sonicate: Sonicate the intermediate plate for 5 minutes at 37°C.

  • Final Dosing: Transfer 10 µL of the intermediate solution into 90 µL of cell culture in the assay plate.

    • Final DMSO Concentration: 1%. (Ensure your vehicle control is also 1%).

Solvent Tolerance Limits (Strict Guide)

Cell TypeMax DMSO (%)Max Ethanol (%)Notes
HepG2 0.5%0.1%Robust, but high DMSO alters CYP expression [1].
Primary Hepatocytes 0.1%<0.05%Extremely sensitive; DMSO induces dedifferentiation.
SH-SY5Y (Neuronal) 0.1%0.1%High DMSO masks neurotoxicity data.
H9c2 (Cardiomyoblast) 0.2%0.1%Sensitive to membrane disruption.
Module 2: Mitochondrial Toxicity & ROS Scavenging

The Issue: Piperazine derivatives (especially BZP and TFMPP analogs) are known mitochondrial toxins. They cause hyperpolarization followed by depolarization, depleting ATP and generating Reactive Oxygen Species (ROS) [2]. This is often the primary cause of cytotoxicity, rather than off-target receptor binding.

Q: How do I prove the toxicity is mitochondrial and not general necrosis? A: Perform a Rescue Experiment . If an antioxidant rescues the cells, the mechanism is oxidative stress.

Protocol: NAC Rescue Validation

Use N-Acetylcysteine (NAC) to scavenge ROS. If viability is restored, your compound is an oxidative stressor.

  • Pre-treatment: Seed cells (e.g., HepG2) and incubate for 24h.

  • NAC Loading: Pre-treat cells with 5 mM NAC (pH adjusted to 7.4) for 2 hours before adding the piperazine derivative.

    • Critical: Unbuffered NAC is acidic and will kill cells. Adjust pH with NaOH.

  • Compound Addition: Add your test compound (at IC50 concentration).

  • Readout: Measure viability after 24h.

    • Result: Significant viability increase (+20-40%) = ROS-mediated toxicity.

MitoPathway Piperazine Piperazine Derivative Mitochondria Mitochondrial Entry Piperazine->Mitochondria HyperPol Membrane Hyperpolarization Mitochondria->HyperPol Depol Depolarization (Collapse) HyperPol->Depol ROS ROS Generation (Superoxide) Depol->ROS ATP ATP Depletion Depol->ATP Apoptosis Apoptosis (Caspase 3) ROS->Apoptosis ATP->Apoptosis

Figure 2: Mechanism of piperazine-induced cytotoxicity via the intrinsic mitochondrial pathway [2].

Module 3: Assay Interference (The "False Viability" Trap)

The Issue: Piperazines are secondary amines. In high concentrations (>50 µM), they can act as reducing agents. In MTT or MTS assays, the tetrazolium salt is reduced to purple formazan by metabolic enzymes. However, piperazines can chemically reduce MTT without cells present, leading to false high viability readings [3].

Q: My visual inspection shows dead cells, but the MTT data says 110% viability. Why? A: This is classic chemical interference. Your compound is reducing the dye.[1][2]

Protocol: The Cell-Free Control
  • Setup: Prepare a 96-well plate with media and compound only (no cells).

  • Incubate: Add MTT reagent and incubate for standard time (e.g., 2-4 hours).

  • Observation: If the media turns purple/orange, your compound interferes with tetrazolium assays.

Recommended Alternative Assays:

  • Primary Choice: ATP Luminescence (e.g., CellTiter-Glo). Piperazines rarely interfere with the luciferase reaction.

  • Secondary Choice: LDH Release. Measures membrane integrity. Note that piperazines can sometimes inhibit LDH enzyme activity, so run an enzyme-only control [4].

Module 4: Metabolic Activation (HepG2 vs. Primary)

The Issue: Piperazines are heavily metabolized by CYP450 enzymes (specifically CYP2D6 and CYP3A4).

  • HepG2 cells have low CYP expression. They may underestimate toxicity if the metabolite is the toxic species.

  • Primary Hepatocytes have high CYP expression but are more fragile.

Q: Should I use S9 fractions? A: For cytotoxicity screening, S9 fractions are toxic to cultured cells over long exposures (24h). Instead, use HepaRG cells (inducible CYPs) or perform a short-term (4h) pulse with S9 followed by a wash and 24h recovery period in fresh media.

References
  • Nikon Healthcare. (2020). The cytotoxicity of DMSO in live-cell imaging and cell counting protocols.[3] Nikon Biological Imaging. Link

  • Arbo, M. D., et al. (2014).[4] Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters, 229(1), 178-189. Link

  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System.[1][2] Journal of Pharmaceutical Research International, 33(51A), 154-162. (Demonstrates reducing agent interference mechanism applicable to secondary amines). Link

  • Riss, T. L., et al. (2013). Cell Viability Assays: LDH Release and ATP Luminescence vs Tetrazolium. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Varela, J., et al. (2023). Piperazine amides with desirable solubility...[5] Synthesis and evaluation. Frontiers in Cellular and Infection Microbiology. Link

Sources

Technical Support Center: Optimization of N-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for medicinal chemists and process engineers. It prioritizes causality and robust, self-validating protocols over generic instructions.

Subject: Troubleshooting & Optimization of Piperazine N-Alkylation Department: Process Chemistry & Synthesis Support Last Updated: January 2026

Executive Summary: The Selectivity Paradox

The core challenge in N-alkylation of piperazine is the "Selectivity Paradox." Piperazine contains two equivalent secondary amine sites. Upon mono-alkylation, the resulting product is a tertiary amine, which is often more nucleophilic than the starting material due to the inductive electron-donating effect of the alkyl group.

Consequently, the rate constant for the second alkylation (


) often exceeds the first (

), leading to significant formation of bis-alkylated byproducts (and quaternary salts) before the starting material is consumed.

This guide provides three distinct strategies to break this kinetic trap: Steric Protection (Boc) , Statistical Bias (Excess) , and Electronic Deactivation (Salt Formation) .

Troubleshooting Guide (Q&A Format)

Issue 1: "I am observing significant bis-alkylation (over 20%) even with 1 equivalent of alkyl halide."

Diagnosis: You are fighting unfavorable kinetics (


). In a standard stoichiometric reaction (1:1), once a molecule of mono-alkyl piperazine forms, it outcompetes the remaining unreacted piperazine for the alkyl halide.

Solution A: The "Electronic Deactivation" Method (Salt Control) Instead of free piperazine, use Piperazine Monohydrochloride .

  • Mechanism: Protonating one nitrogen (

    
    ) electronically deactivates it and inductively lowers the nucleophilicity of the distal nitrogen (
    
    
    
    ). This ensures the mono-alkylated product (which will be protonated under equilibrium) is less reactive than the free base.
  • Protocol Adjustment: React Piperazine

    
     HCl (1.0 eq) with Alkyl Halide (1.0 eq) in Ethanol.
    

Solution B: The "Statistical Bias" Method

  • Mechanism: Flood the reaction with nucleophile. If Piperazine is present in 5–10x excess, the probability of the electrophile colliding with a virgin piperazine molecule is statistically higher than colliding with a product molecule.

  • Protocol Adjustment: Use 10 equivalents of Piperazine.

  • Post-Rxn: Excess piperazine can be removed via sublimation or aqueous extraction (piperazine is highly water-soluble; lipophilic products are not).

Issue 2: "My reaction has stalled at 50% conversion, but adding more alkyl halide just causes over-alkylation."

Diagnosis: This is often a Base/Solubility Mismatch . If you are using an inorganic base (e.g.,


) in an organic solvent (e.g., Acetone, MeCN), the surface of the base may be "glazed" by the halide salt byproduct (e.g., KCl), stopping the reaction.

Corrective Actions:

  • Finkelstein Catalysis: Add 10 mol% Potassium Iodide (KI) or Sodium Iodide (NaI). This converts your alkyl chloride/bromide into a more reactive alkyl iodide in situ.

  • Phase Transfer: Add 5 mol% Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 to solubilize the carbonate anion.

  • Switch Solvent: Move to a polar aprotic solvent like DMF or DMSO (though this complicates workup) or use Acetonitrile with vigorous stirring.

Issue 3: "I cannot separate the mono-alkylated product from the bis-alkylated impurity by column chromatography."

Diagnosis: Both species are polar amines with similar


 values on silica, often leading to streaking.

Purification Strategy:

  • Amine-Functionalized Silica: Use NH2-silica cartridges to reduce tailing.

  • The "Boc-Trap" Trick:

    • After the reaction, add 0.5 eq of Boc anhydride (

      
      )  to the crude mixture.
      
    • The unreacted starting material becomes N-Boc-piperazine (less polar).

    • The mono-alkylated product becomes N-Alkyl-N'-Boc-piperazine (non-polar, moves fast).

    • The bis-alkylated impurity is unreactive (remains polar).

    • Chromatograph the N-Alkyl-N'-Boc intermediate (easy separation) and then deprotect with TFA/DCM.

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for selecting the optimal synthetic route based on substrate cost and scale.

PiperazineOptimization Start START: Select Method IsHalideExpensive Is the Alkyl Halide expensive/precious? Start->IsHalideExpensive RouteBoc ROUTE A: N-Boc Protection (Highest Selectivity) IsHalideExpensive->RouteBoc Yes RouteDirect Is the product highly lipophilic? IsHalideExpensive->RouteDirect No StepBoc1 1. React Boc-Piperazine + R-X (Base: K2CO3, Solvent: MeCN) RouteBoc->StepBoc1 StepBoc2 2. Deprotect (TFA or HCl) StepBoc1->StepBoc2 RouteExcess ROUTE B: Excess Piperazine (Statistical Control) RouteDirect->RouteExcess Yes (Easy extraction) RouteSalt ROUTE C: Mono-HCl Salt (Electronic Control) RouteDirect->RouteSalt No (Hard separation) StepExcess1 1. Use 5-10 equiv Piperazine 2. Add R-X slowly RouteExcess->StepExcess1 StepExcess2 3. Wash away excess Pip with water StepExcess1->StepExcess2 StepSalt1 1. Use Piperazine.HCl (1 eq) Solvent: Ethanol RouteSalt->StepSalt1

Figure 1: Strategic decision tree for selecting the optimal N-alkylation protocol based on reagent cost and product properties.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (N-Boc Route)

Best for: Precious alkyl halides, complex synthesis, high purity requirements.

  • Preparation: Dissolve 1-Boc-piperazine (1.0 eq) in dry Acetonitrile (0.2 M).

  • Base: Add

    
      (2.0 eq, finely ground).
    
  • Alkylation: Add the Alkyl Halide (1.1 eq). If using a chloride, add KI (0.1 eq).

  • Reaction: Heat to 60°C (or reflux) and monitor by TLC/LCMS.

    • Checkpoint: Disappearance of Boc-piperazine.[1]

  • Workup: Filter solids, concentrate filtrate.

  • Deprotection: Dissolve residue in DCM/TFA (4:1) or 4M HCl in Dioxane. Stir 1h. Evaporate to yield the mono-alkyl piperazine salt.[1]

Protocol B: The "Electronic Control" (Monohydrochloride Route)

Best for: Large scale, cheap reagents, avoiding chromatography.

  • Salt Formation: Dissolve Piperazine (10 mmol) in Ethanol (20 mL). Add conc. HCl (10 mmol, ~0.83 mL) dropwise. A white precipitate (Piperazine

    
     2HCl) may form transiently but will redissolve or equilibrate to the monohydrochloride upon stirring.
    
    • Alternative: Purchase Piperazine Monohydrochloride directly.[1]

  • Alkylation: Add the Alkyl Halide (10 mmol, 1.0 eq) dropwise at room temperature.

  • Reaction: Reflux for 12–18 hours.

  • Purification:

    • Cool the mixture. Bis-alkylated byproduct often precipitates as the dihydrochloride salt. Filter this off.

    • Concentrate the filtrate.[2] Basify with NaOH (aq) and extract with DCM.

Protocol C: Reductive Amination (Alternative to Alkylation)

Best for: Avoiding quaternary salts entirely.[1]

If your alkyl group can be sourced as an Aldehyde or Ketone , use this method. It is impossible to over-alkylate to a quaternary salt using standard reductive conditions.

  • Mix: Piperazine (3.0 eq) + Aldehyde (1.0 eq) in DCM or DCE.

  • Activate: Add Acetic Acid (1.0 eq). Stir 30 mins.

  • Reduce: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Result: exclusively mono-N-alkylated product (with respect to the aldehyde).

Quantitative Comparison of Methods

FeatureN-Boc RouteExcess PiperazineMonohydrochloride Salt
Selectivity (Mono:Bis) >99:1~90:10~80:20
Atom Economy Low (requires protection/deprotection)Medium (recycles piperazine)High
Reagent Cost High (Boc-pip)LowLow
Purification Difficulty EasyMedium (Extraction)Medium (Precipitation)
Reaction Time FastFastSlow

References

  • Selective N-Monoalkylation of Piperazine Derivatives. Source: Patent DE1092019B. Context: Describes the foundational logic of using monohydrochloride salts to differentiate the two nitrogen centers electronically. URL:

  • Optimizing reaction conditions of N-alkylation reaction. Source: ResearchGate (Data Tables). Context: Provides quantitative yield comparisons for base equivalents (NaH vs K2CO3) and solvent effects. URL:

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Source: PubMed Central (PMC7250686). Context: Validates the flow chemistry and microwave-assisted approaches for minimizing bis-alkylation. URL:

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Source: Organic Chemistry Portal. Context: While focused on indazoles, this reference provides critical insight into using specific acid catalysts (TfOH) to direct alkylation regioselectivity, a concept transferable to substituted piperazines. URL:

Sources

Technical Support Center: A Guide to Preparing Stable 1,4-Piperazinediacetic Acid (PZDA) Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Note from Your Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that the reliability of your experiments begins with the quality and stability of your reagents. A common but frustrating challenge encountered in the lab is the precipitation of compounds in stock solutions, and 1,4-Piperazinediacetic acid (PZDA) is a prime example.

This guide is designed to move beyond simple instructions. We will delve into the chemical principles governing the solubility of PZDA, providing you with the expertise to not only solve precipitation issues but also to prevent them proactively. By understanding the why behind the how, you can ensure your PZDA stock solutions remain stable and reliable, safeguarding the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my 1,4-Piperazinediacetic acid (PZDA) precipitating out of my aqueous stock solution?

Precipitation of PZDA is almost always due to the solution's pH being at or near the compound's isoelectric point (pI). PZDA has both acidic carboxylic acid groups and basic piperazine nitrogens, allowing it to exist as a zwitterion—a molecule with both positive and negative charges but a net neutral charge.[1][2][3] Compounds are typically least soluble in their zwitterionic state because the lack of a net charge reduces favorable interactions with polar water molecules.

Q2: What is the most effective method to prepare a stable, precipitation-free PZDA stock solution?

The most reliable method is to control the pH during dissolution. Instead of dissolving PZDA in neutral water, you should dissolve it in a slightly basic solution. By adding a base like sodium hydroxide (NaOH), you deprotonate the carboxylic acid groups, forming a negatively charged salt that is highly soluble in water. A detailed protocol is provided in Section 3.

Q3: I see a precipitate in my solution after storing it in the refrigerator. Can I just heat it to redissolve the compound?

While gentle heating and sonication can temporarily redissolve the precipitate, it is not a permanent solution if the underlying pH issue is not addressed.[4] If the solution's pH is near the isoelectric point, the PZDA will likely precipitate again upon cooling. The best practice is to ensure the pH is sufficiently adjusted for stable solubilization before storage.

Q4: Does the concentration of the stock solution matter?

Yes, concentration plays a critical role. The higher the concentration, the more susceptible the solution will be to precipitation, especially with minor fluctuations in pH or temperature. If you encounter persistent issues, consider preparing a slightly more dilute stock solution or re-evaluating the required pH for the desired concentration.

Section 2: The Science Behind PZDA Solubility: A Deeper Dive

To master the preparation of PZDA solutions, it's essential to understand its pH-dependent chemical behavior. PZDA (C₈H₁₄N₂O₄) possesses two tertiary amine groups within the piperazine ring and two carboxylic acid functional groups.[5][6] This unique structure allows it to exist in different ionic states depending on the pH of the solution.

The key to preventing precipitation is to avoid the pH range where the zwitterionic form dominates. By adjusting the pH to be either significantly lower or, more commonly, higher than the isoelectric point, we can ensure the molecule carries a net charge, dramatically increasing its solubility in aqueous media.[7][8]

The diagram below illustrates the equilibrium between the different ionic forms of PZDA.

G cation Low pH Net Positive Charge (Highly Soluble) zwitterion Isoelectric Point (pI) Net Neutral Charge (Poorly Soluble) cation->zwitterion + OH⁻ - H⁺ zwitterion->cation + H⁺ - OH⁻ anion High pH Net Negative Charge (Highly Soluble) zwitterion->anion + OH⁻ - H⁺ anion->zwitterion + H⁺ - OH⁻

Caption: pH-dependent ionic states of 1,4-Piperazinediacetic acid.

Section 3: Protocols for Preparing Stable PZDA Stock Solutions

This section provides a detailed, field-proven methodology for preparing stable aqueous stock solutions of PZDA. This protocol is designed to be a self-validating system by incorporating pH monitoring throughout the process.

Protocol 1: Preparation of a Basic PZDA Stock Solution (Recommended Method)

This protocol leverages pH adjustment to create a stable, soluble sodium salt of PZDA.

Materials:

  • 1,4-Piperazinediacetic acid (PZDA) powder

  • High-purity, deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriate volumetric flasks and glassware

Step-by-Step Methodology:

  • Weigh the PZDA: Accurately weigh the desired amount of PZDA powder required for your target concentration.

  • Initial Slurry: Add the PZDA powder to a beaker or flask containing approximately 80% of the final desired volume of deionized water. A cloudy, white slurry will form. Do not expect it to dissolve at this stage.

  • pH Adjustment: Place the beaker on a stir plate with a magnetic stir bar. Begin stirring at a moderate speed. Slowly add the 1 M NaOH solution dropwise to the slurry.

  • Monitor Dissolution and pH: As the NaOH is added, the PZDA will begin to dissolve. Monitor the pH of the solution continuously with a calibrated pH meter. The target is to reach a pH where the solution becomes completely clear, typically in the range of pH 8-10.

  • Complete Dissolution: Continue the dropwise addition of NaOH until all the PZDA powder has dissolved and the solution is transparent.

  • Final Volume Adjustment: Once the PZDA is fully dissolved, transfer the solution to a volumetric flask. Rinse the original beaker with a small amount of deionized water and add it to the flask to ensure a complete transfer. Carefully add deionized water to reach the final target volume.

  • Final Check and Filtration: Mix the solution thoroughly. As a final quality control step, check the pH one last time. For sterile applications, filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the solution in a tightly sealed container. For long-term storage, it is advisable to make aliquots to avoid repeated freeze-thaw cycles and store at -20°C.[4]

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
PZDA does not fully dissolve. Insufficient pH adjustment; the solution is not basic enough.Continue the dropwise addition of 1 M NaOH while stirring and monitoring the pH until the solution is clear.
Precipitate forms after cooling or during storage. The final pH is too close to the isoelectric point (pI). The solution may be supersaturated for the storage temperature.Re-warm the solution gently and add a small amount of additional NaOH to raise the pH further. Consider preparing a more dilute stock solution.
Solution appears hazy or cloudy after dissolution. Potential for insoluble impurities in the starting material.Filter the final stock solution through a 0.22 µm filter to remove any particulate matter.
Section 4: Experimental Workflow & Troubleshooting Logic

The following diagram outlines the logical workflow for preparing a PZDA solution and troubleshooting precipitation issues.

Sources

Enhancing the stability of 1,4-Piperazinediacetic acid solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Solution Stability & Troubleshooting

Introduction: The Stability Paradox

Welcome to the technical support center for 1,4-Piperazinediacetic acid (PDA) . As a zwitterionic aminopolycarboxylic acid (CAS: 5430-78-4), PDA occupies a unique chemical niche.[1][2] It functions as both a buffering agent and a sequestering ligand (chelator).[3][1][2]

Many researchers encounter a "stability paradox" with PDA: the solid is exceptionally stable, yet aqueous solutions are prone to pH drift , oxidative discoloration , and metal-induced precipitation .[3] This guide deconstructs these failure modes using physical chemistry principles, providing you with self-validating protocols to ensure experimental reproducibility.

Module 1: Solubility & Dissolution Troubleshooting

Q: Why is my 1,4-Piperazinediacetic acid suspension cloudy despite vigorous mixing?

The Diagnosis: You are likely attempting to dissolve the free acid form (zwitterion) in water without pH adjustment.[3][1][2]

  • The Mechanism: In pure water, PDA exists as a zwitterion where the piperazine nitrogens are protonated (

    
    ) and the carboxyl groups are deprotonated (
    
    
    
    ).[3][2] Strong intermolecular ionic forces in the crystal lattice reduce water solubility.[1][2]
  • The Fix: You must drive the equilibrium toward the anionic salt form using a base (typically NaOH or KOH).[3][2]

Protocol: The "Stepwise Titration" Method

Do not dump solid base into the solution, as localized high pH can cause hydrolysis of sensitive additives.[3][2]

  • Suspend: Weigh the PDA free acid and suspend in 80% of the final volume of HPLC-grade water. It will remain opaque.[1][2]

  • Monitor: Insert a calibrated pH probe.

  • Titrate: Add 5M NaOH dropwise while stirring.

    • Observation: As the pH approaches the first pKa (~4.8), the solution will begin to clear.[3][2]

    • Target: Continue adjusting to your target pH (typically > 5.5 for full solubility).[3][1][2]

  • Finalize: Top up to final volume with water.

Visualization: Dissolution Logic Flow

DissolutionLogic Fig 1. Electrochemical transition from insoluble zwitterion to soluble anion. Start Cloudy Suspension (Free Acid Zwitterion) AddBase Add NaOH (Dropwise) Deprotonation of -COOH Start->AddBase pH < 4.5 Solubilization Lattice Breakdown Formation of Na+ Salt AddBase->Solubilization pH approaches pKa1 Clear Clear Solution (Stable Anion) Solubilization->Clear pH > 5.5

Module 2: Oxidative Stability & Discoloration

Q: My clear solution turned yellow after 48 hours. Is it still usable?

The Diagnosis: The solution has undergone oxidative degradation , likely catalyzed by trace metals or UV exposure.[3][2]

  • The Mechanism: The piperazine ring contains secondary/tertiary amines susceptible to radical attack.[3][1][2] In the presence of dissolved oxygen and trace transition metals (like Cu²⁺ or Fe³⁺), the ring can oxidize to form N-oxides or undergo ring-opening to form imines.[3][2] These byproducts are chromophores (yellow/brown).[3][1][2]

  • Technical Verdict: Discard. The effective concentration of PDA has changed, and the degradation products may be cytotoxic or reactive.[3][2]

Troubleshooting Table: Stability Stress Factors
Stress FactorMechanism of FailurePreventive Protocol
Dissolved Oxygen Radical formation at Nitrogen centers.[3][1][2]Nitrogen Purge: Sparge water with N₂ gas for 15 mins before dissolving PDA.[3][1][2]
UV Light Photo-oxidation of the amine.[3][1][2]Amber Glass: Store solutions in amber bottles or wrap in foil.[3][1][2]
Trace Metals Catalysis of Fenton-like reactions.[3][1][2]Chelation Control: Use HPLC-grade water (resistivity >18.2 MΩ[1][2]·cm) to remove ppb-level metal ions.[3][1][2]
Heat Accelerates hydrolysis/oxidation.[3][1][2]Cold Storage: Store at 4°C. Stable for <2 weeks.

Module 3: Chelation & Compatibility

Q: I added Calcium Chloride to my buffer, and a white precipitate formed immediately.

The Diagnosis: You have inadvertently triggered the sequestering limit of PDA.[3][1][2]

  • The Mechanism: PDA is a structural analog of EDTA (though weaker).[3][1][2] It has a high affinity for divalent cations (

    
    ).[3][1][2]
    
    • If

      
      , it forms a soluble complex.[3][2]
      
    • If

      
       or if pH shifts, the complex solubility product (
      
      
      
      ) may be exceeded, or the PDA may strip metals from other essential components in your assay.[3][2]
  • Stability Constants: PDA forms stable complexes with Cu(II), Ni(II), and Zn(II) [1].[3][2]

Protocol: Compatibility Check

Before adding metal salts (Mg²⁺, Ca²⁺, Zn²⁺) to a PDA solution:

  • Calculate Molar Ratios: Ensure PDA is present in at least 1.1x molar excess relative to the metal ion if solubilization is the goal.[3][1][2]

  • Check pH: Metal-ligand stability constants (

    
    ) are pH-dependent. At low pH (<5), protons compete with metals for the binding sites, releasing free metal ions which may then precipitate with other anions (like phosphate).[3][2]
    
Visualization: Degradation vs. Chelation Pathways

StabilityPathways Fig 2. Divergent pathways: Controlled Chelation (Green) vs. Uncontrolled Degradation (Red). PDA 1,4-Piperazinediacetic Acid (Solution) Oxidation Oxidative Stress (O2 + UV + Cu2+) PDA->Oxidation MetalAdd Addition of M2+ Ions (Ca, Mg, Zn) PDA->MetalAdd Yellowing N-Oxide / Imine Formation (Yellow Discoloration) Oxidation->Yellowing Irreversible Complex Soluble Metal-Ligand Complex (Stable) MetalAdd->Complex Excess Ligand Precip Precipitation (If M2+ > Ligand or pH drop) MetalAdd->Precip Excess Metal / Low pH

[3]

Module 4: Storage & Shelf-Life FAQs

Q: Can I autoclave 1,4-Piperazinediacetic acid solutions?

  • Answer: Avoid if possible. While the piperazine ring is thermally stable up to ~150°C in some industrial capture applications [2], autoclaving (121°C) in the presence of oxygen can initiate auto-oxidation.[3][2]

  • Better Alternative: Sterile filter using a 0.22 µm PES or PVDF membrane .[3][1][2] This removes bacteria without thermal stress.[3][1][2]

Q: How long can I keep a 100mM stock solution?

  • At Room Temp (25°C): 48–72 hours.[3][1][2] (Risk: Microbial growth + Oxidation).[3][1][2]

  • At 4°C: 2–3 weeks.

  • At -20°C: 3–6 months.[3][1][2] Note: Aliquot to avoid freeze-thaw cycles, which can induce micro-precipitates.[3]

References

  • Irving, H., & Pettit, L. D. (1963). The Stability of Metal Complexes of 1,4-Piperazinediacetic Acid.[3][2] Journal of the Chemical Society, 3051–3056.[3][2]

  • Freeman, S. A., et al. (2010). Thermal Degradation of Aqueous Piperazine for CO2 Capture.[3][2] International Journal of Greenhouse Gas Control. (Demonstrates thermal resilience of the piperazine ring structure).

  • PubChem. 1,4-Piperazinediacetic acid (Compound Summary). National Library of Medicine.[1][2]

Sources

Technical Support Center: Chiral Separation of Piperazine Derivatives

[1]

Current Status: Operational Topic: Method Development & Troubleshooting for Piperazine Enantiomers Ticket Priority: High (Technical Deep Dive)

Introduction: The Piperazine Challenge

Welcome to the Advanced Method Development Center. You are likely here because your piperazine derivative is exhibiting one of three classic symptoms: severe peak tailing, poor solubility in standard normal-phase solvents, or complete lack of retention.

Piperazine rings are secondary or tertiary amines with high pKa values (typically 9.0–10.0). In chiral chromatography, their basicity creates a "dual-interaction" problem:

  • The Desired Interaction: Stereoselective hydrogen bonding with the Chiral Stationary Phase (CSP).[1]

  • The Parasitic Interaction: Non-specific ionic binding with residual silanols on the silica support, causing tailing and loss of resolution.

This guide moves beyond standard protocols to address the specific physicochemical behavior of piperazines.

Module 1: Column Selection & Screening Strategy

Q: Which CSP gives the highest probability of success for piperazines?

A: Do not rely on "Pirkle-type" (brush) phases initially. For piperazines, Immobilized Polysaccharide derivatives are the gold standard due to their loading capacity and solvent flexibility.

  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA/AD) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD/IB).

  • Secondary Screen: Chlorinated derivatives (e.g., CHIRALPAK® IC, IG) often provide unique selectivity for "difficult" amines where steric hindrance is minimal.

Why Immobilized? Piperazine derivatives often require non-standard solvents (THF, Dichloromethane, Ethyl Acetate) for solubility. Coated phases (AD-H, OD-H) will be stripped by these solvents. Immobilized phases (IA, IB, IC) withstand them, allowing you to use "Forbidden Solvents" to alter selectivity.

Visualization: The Screening Decision Tree

PiperazineScreeningStartStart: Racemic Piperazine SampleSolubilityCheck Solubility inHexane/Alcohol (50:50)Start->SolubilitySolubleSoluble?Solubility->SolubleNP_ModeNormal Phase (NP)Hexane/IPA + 0.1% DEASoluble->NP_ModeYesPOM_ModePolar Organic Mode (POM)ACN/MeOH + 0.1% DEASoluble->POM_ModeNoScreenScreen Columns:1. Amylose (IA/AD)2. Cellulose (IB/OD)3. Chlorinated (IC/IG)NP_Mode->ScreenPOM_Mode->ScreenResultResolution (Rs) > 1.5?Screen->ResultOptimizeOptimize:1. Temp (10-40°C)2. Additive Conc.Result->OptimizeYesSwitchSolventSwitch Solvent (Immobilized Only):Add THF or DCMResult->SwitchSolventNo

Figure 1: Decision matrix for selecting the chromatographic mode based on piperazine solubility and column type.

Module 2: The Critical Role of Mobile Phase Additives

Q: My peaks are tailing (As > 1.5). Is the column dead?

A: Likely not. The column is "active." The piperazine nitrogen is interacting with the silica support. You must suppress this interaction.

The Protocol: For basic piperazines, a basic additive is mandatory.

  • Standard: 0.1% Diethylamine (DEA).

  • Enhanced: 0.1% Ethanolamine (if DEA fails). Ethanolamine is stronger and can improve peak shape for stubborn secondary amines.

  • The "Acid/Base" Trick: In Polar Organic Mode (POM), using 0.1% DEA plus 0.1% Acetic Acid or TFA can form an in situ salt, sharpening peaks by improving kinetics, though this is more common for zwitterions.

Warning: Never use amine additives on non-immobilized columns with prohibited solvents (e.g., Ethyl Acetate), as this accelerates phase stripping.

Data: Additive Compatibility Matrix
Mobile Phase ModePrimary SolventModifierRequired AdditiveTarget Mechanism
Normal Phase Hexane / HeptaneEtOH / IPA0.1% DEA or TEASilanol Masking
Polar Organic AcetonitrileMethanol0.1% DEA + 0.1% AcOH Ion Pair/Solubility
Reversed Phase Water / BufferACN / MeOH20mM NH4HCO3 (pH 9) pH Control (pKa suppression)
SFC CO2Methanol0.2% Isopropylamine Competes with CO2 acidity

Module 3: Supercritical Fluid Chromatography (SFC) for Piperazines

Q: Why is SFC often preferred over HPLC for piperazines?

A: Speed and "Green" scale-up. However, SFC presents a unique chemical environment. In SFC, CO2 + Methanol creates an acidic environment (formation of methyl carbonic acid).

  • The Conflict: Acidic mobile phase protonates the basic piperazine, increasing its affinity for residual silanols (which are negatively charged), leading to worse tailing than HPLC.

  • The Fix: You must use higher concentrations of basic additives (0.2% - 0.5% Isopropylamine or DEA) in the co-solvent to neutralize the methyl carbonic acid and the silanols.

Module 4: Troubleshooting Specific Failures

Q: I switched solvents on my Immobilized column, and now the selectivity is gone. Why?

A: You are experiencing the "Memory Effect." Polysaccharide polymers form helical structures. Solvents like THF or DCM can swell the polymer or alter the twist of the helix, changing the shape of the chiral cavity.

  • Solution: Wash the column with 100% Ethanol or DMF (check manufacturer limits) to "reset" the polymer conformation, then re-equilibrate with the original mobile phase for at least 60 minutes.

Q: Peak Inversion: The (+) enantiomer eluted first, now it elutes second.

A: This often happens when switching from Normal Phase (Hexane/IPA) to Polar Organic Mode (ACN/MeOH) or Reversed Phase .

  • Mechanism: The solvation shell around the chiral selector changes, altering the hydrogen bonding network.

  • Action: Always re-validate elution order (using a pure enantiomer standard) when changing mobile phase polarity significantly.

Visualization: The Tailing Mechanism & Solution

TailingMechanismcluster_resultResultSilanolSilanol (Si-OH)(Stationary Phase)PiperazinePiperazine (NH)(Analyte)Silanol->PiperazineIonic Attraction(Causes Tailing)AdditiveAdditive (DEA)(Blocker)Piperazine->AdditiveRepulsionAdditive->SilanolMasks Site(High Affinity)ResultNodeSharp Peak(Chiral Recognition Only)Additive->ResultNodeEnables

Figure 2: Mechanism of amine additives blocking silanol sites to prevent non-specific binding of piperazine.

References

  • Chiral Technologies. (2024).[2][3] Method Development Strategies for Chiral Separations. Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Journal of Chromatography A. (2014). Generic chiral separation strategy for SFC. Retrieved from [Link]

  • Chankvetadze, B. (2019).[4] Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography. Methods Mol Biol. Retrieved from [Link]

Improving the throughput of screening piperazine compound libraries

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Throughput of Screening Piperazine Compound Libraries

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2026-01-29

Mission Statement

Welcome to the Piperazine Screening Support Center. The piperazine ring is a "privileged scaffold" in medicinal chemistry, present in blockbuster drugs ranging from Imatinib (oncology) to Aripiprazole (CNS) due to its ability to modulate physicochemical properties and target engagement [1, 4].[1] However, its secondary amine nature creates specific bottlenecks in high-throughput screening (HTS): solubility-driven precipitation , purification latency , and assay interference .

This guide bypasses generic HTS advice to focus exclusively on the chemical behavior of piperazines. Follow these modules to stabilize your workflow.

Module 1: The Synthesis-Purification Bottleneck

The Problem: Traditional reverse-phase HPLC (RP-HPLC) purification is the rate-limiting step in generating piperazine libraries. It is too slow (10–20 mins/sample) for libraries >1,000 compounds.

The Solution: Switch to "Catch-and-Release" Strong Cation Exchange (SCX) Chromatography . Because piperazines possess a basic nitrogen (pKa ~9.8), they protonate readily. We can exploit this to separate them from non-basic byproducts (unreacted reagents, neutral scaffolds) without running a gradient [3, 14].

Protocol: High-Throughput SCX "Catch-and-Release"

Valid for 96-well or 384-well filter plate formats.

  • Load (The Catch): Dissolve crude reaction mixture in DCM/MeOH (1:1) . Apply to pre-conditioned SCX resin. The piperazine binds ionically to the sulfonic acid moieties on the resin. Neutral impurities flow through.

  • Wash: Rinse with 100% MeOH (3x). This removes non-basic impurities.

  • Elute (The Release): Apply 2M Ammonia in MeOH . The ammonia deprotonates the piperazine, breaking the ionic bond and releasing the pure compound.

  • Dry: Evaporate the volatile ammonia/methanol solvent.

Throughput Gain: This method processes 96 compounds in parallel in <30 minutes, compared to 24 hours via RP-HPLC.

Workflow Visualization: SCX Logic

SCX_Workflow cluster_0 Input cluster_1 SCX Column (Solid Phase) Crude Crude Piperazine Mixture (Basic Product + Neutral Impurities) Binding Step 1: Acidic Resin Bind (R-SO3H + Piperazine-NH) Crude->Binding Load Wash Step 2: MeOH Wash (Elutes Neutral Impurities) Binding->Wash Retain Basic Release Step 3: NH3/MeOH Elution (Deprotonation) Wash->Release Switch Buffer Waste Neutral Waste Wash->Waste Remove Neutrals Output Pure Piperazine (Free Base) Release->Output Collect

Figure 1: Logic flow for Strong Cation Exchange (SCX) purification, exploiting the basicity of the piperazine nitrogen for rapid parallel processing.

Module 2: Solubility & Liquid Handling

The Problem: Piperazines are often stored as HCl or TFA salts to improve stability. However, in high-concentration DMSO stocks (10mM), these salts can cause "crash out" when diluted into aqueous assay buffers, or the residual acid can shift the pH of the assay well, quenching fluorescence [2].

The Solution: Optimize the Free Base vs. Salt balance and use Acoustic Droplet Ejection (ADE) .

Troubleshooting Table: Solubility & Handling
VariableRecommendationScientific Rationale
Storage Form Free Base (preferred for HTS)Salts (HCl) increase ionic strength and can precipitate in DMSO. Free bases are more soluble in 100% DMSO.
Dispensing Method Acoustic (ADE) Contactless dispensing (e.g., Echo®) allows nanoliter transfers (2.5 nL), keeping final DMSO concentration <0.1%, preventing buffer shock precipitation.
Buffer Additive 0.01% Tween-20 Piperazines are lipophilic; non-ionic detergents prevent the formation of colloidal aggregates (false positives).
Plate Type Non-Binding Surface (NBS) The secondary amine can interact with untreated polystyrene. NBS plates prevent compound loss to the plastic.

Module 3: Assay Interference (False Positives)

The Problem: Piperazines are not classic PAINS (Pan-Assay Interference Compounds), but they are prone to promiscuous aggregation at micromolar concentrations. This scatters light and sequesters enzymes, leading to false inhibition signals in biochemical assays [1, 6].

The Solution: Implement a rigorous Counter-Screening Logic using Dynamic Light Scattering (DLS) or detergent sensitivity tests.

Protocol: The Detergent Sensitivity Check

If a hit is real, its IC50 should remain constant regardless of detergent concentration. If the hit is an aggregate, increasing detergent will disrupt the aggregate and abolish activity.

  • Screen 1: Assay Buffer + 0.001% Tween-20.

  • Screen 2: Assay Buffer + 0.1% Tween-20.

  • Analysis:

    • IC50 Unchanged: Valid Hit (Specific Binding).

    • IC50 Shifts >10-fold: False Positive (Aggregator).

Workflow Visualization: Hit Validation Logic

Hit_Validation Start Primary Hit (>50% Inhibition) Detergent_Test Detergent Sensitivity Test (0.01% vs 0.1% Tween-20) Start->Detergent_Test Decision IC50 Shift? Detergent_Test->Decision True_Hit Valid Hit (Specific Binder) Decision->True_Hit No Shift False_Pos False Positive (Colloidal Aggregator) Decision->False_Pos Shift > 10x

Figure 2: Decision tree for distinguishing specific piperazine binders from non-specific colloidal aggregators.

Frequently Asked Questions (FAQ)

Q: My piperazine library has a high failure rate in solid-phase synthesis. Why? A: Check your resin loading. Piperazines can undergo diketopiperazine (DKP) formation if the C-terminal amino acid is unhindered (like Glycine or Alanine). This side reaction cleaves the peptide from the resin prematurely. Fix: Use Trityl-based resins or replace the C-terminal residue with a sterically hindered amino acid to prevent DKP cyclization [7].

Q: Can I use mass-directed purification instead of SCX? A: Yes, but it is the enemy of throughput. Mass-directed prep-HPLC is serial (one by one). SCX is parallel (96 at once). Only use Mass-Directed HPLC for the final "Gold Standard" purification of confirmed hits, not the primary library [9].

Q: Why do I see high fluorescence background in my piperazine wells? A: Oxidized piperazines (N-oxides) or impurities from copper-catalyzed reactions (if using Click chemistry) can be fluorescent. Ensure your SCX wash step (Module 1) is thorough, and consider including a metal scavenger step if using Cu/Pd catalysis [5].

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Challenges and solutions to ultra-high-throughput screening assay miniaturization. ResearchGate. Available at: [Link]

  • Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications. NIH / PMC. Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts. Taylor & Francis Online. Available at: [Link]

  • Recent advances in the synthesis of piperazine based ligands. Royal Society of Chemistry (RSC). Available at: [Link][2]

  • Reduction of False Positives in Structure-Based Virtual Screening. NIH / PMC. Available at: [Link]

  • Solid-phase synthesis of a library of piperazinediones. PubMed. Available at: [Link]

  • Fully Automated Screening of a Combinatorial Library to Avoid False Positives. ACS Omega. Available at: [Link]

  • Automate high-throughput parallel peptide purification. Biotage. Available at: [Link]

Sources

Validation & Comparative

Beyond the Name: 1,4-Piperazinediacetic Acid vs. PIPES Buffer in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While both PIPES and 1,4-Piperazinediacetic acid (PDA) share a piperazine core, they are chemically distinct tools with opposing functions in biochemistry. PIPES is a "Good’s Buffer" designed specifically to ignore metal ions, making it ideal for cell culture and enzyme assays requiring Mg²⁺ or Ca²⁺. PDA , possessing carboxyl groups, acts as a chelating agent (similar to EDTA) that actively sequesters metal ions.

Critical Warning: Substituting PDA for PIPES in a metal-dependent enzyme assay (e.g., PCR, kinase activity) will likely result in total assay failure due to cofactor sequestration.

Physicochemical Comparison

The fundamental difference lies in the "tails" attached to the piperazine ring. PIPES has sulfonic acid groups (chemically inert toward metals), while PDA has carboxylic acid groups (chemically aggressive toward metals).

FeaturePIPES 1,4-Piperazinediacetic Acid (PDA)
Full Name Piperazine-N,N′-bis(2-ethanesulfonic acid)Piperazine-1,4-diacetic acid
Functional Group Sulfonic Acid (–SO₃H)Carboxylic Acid (–COOH)
Primary Role pH Buffer (Good's Buffer)Chelator / Ligand
pKa (at 25°C) pKa₁: ~3.0 (Sulfonate)pKa₂: 6.76 (Piperazine N)pKa₁: ~2-3 (Carboxyl)pKa₂: ~8-9 (Piperazine N)*
Buffering Range 6.1 – 7.5 Not standard for physiological pH
Metal Binding Negligible (Does not bind Mg²⁺, Ca²⁺, Cu²⁺)Significant (Binds Cu²⁺, Zn²⁺, Ni²⁺, Ca²⁺)
Solubility Low in water (requires NaOH to dissolve)Low in water (isoelectric point dependent)

*Note: PDA pKa values are complex due to zwitterionic interactions; it is rarely used as a standalone buffer for pH 7.0.

Functional Performance & Mechanism
A. Metal Ion Compatibility (The "Dealbreaker")
  • PIPES (The Passive Observer): The sulfonate groups in PIPES are fully ionized at physiological pH but have very low charge density, preventing them from forming stable coordinate bonds with divalent cations. This makes PIPES the gold standard for assays involving ATPases , Kinases , or Dehydrogenases where free Mg²⁺ is a required cofactor.

  • PDA (The Active Interceptor): The carboxyl groups in PDA, combined with the piperazine nitrogens, form a "claw" (chelate) that traps metal ions. If you use PDA in a magnesium-dependent assay, it will strip the Mg²⁺ from the enzyme, effectively inhibiting the reaction.

B. Biological Applications
  • PIPES:

    • Cell Culture: Maintains pH without toxic metal interactions.[1]

    • Microscopy: Used with glutaraldehyde to fix tissues; prevents lipid loss better than phosphate buffers.

    • Protein Crystallography: Prevents non-specific metal binding artifacts.[1]

  • PDA:

    • Capillary Electrophoresis (CE): Used as a spacer or leading/trailing ion in isotachophoresis due to its specific electrophoretic mobility.

    • Chemical Synthesis: Precursor for synthesizing hydrazide-based antibacterial agents.

    • Metal Extraction: Used to chelate and remove specific transition metals from solution.

Decision Logic: Which to Choose?

Use the following logic flow to determine the correct reagent for your experimental design.

BufferSelection Start Start: Select Reagent Q1 Is the assay dependent on divalent metals (Mg²⁺, Ca²⁺, Zn²⁺)? Start->Q1 Q2 Is the goal to fix tissue (Glutaraldehyde/Formaldehyde)? Q1->Q2 No (Metals irrelevant) PIPES USE PIPES (Non-complexing Buffer) Q1->PIPES Yes (Need free metals) PDA USE PDA (Chelator / Spacer) Q1->PDA No (Need to trap metals) Q3 Are you performing Isotachophoresis or Metal Extraction? Q2->Q3 No Q2->PIPES Yes (Lipid preservation) Q3->PIPES No (General Buffering) Q3->PDA Yes

Figure 1: Decision matrix for selecting between PIPES and 1,4-Piperazinediacetic acid based on experimental requirements.

Experimental Protocols
Protocol A: Preparation of 1M PIPES Stock (pH 6.8)

Use this for cell culture or enzyme assays.

  • Weighing: Weigh 30.24 g of PIPES free acid (MW: 302.37 g/mol ).

  • Suspension: Add to 80 mL of deionized water (Milli-Q). Note: It will NOT dissolve yet; it will form a white slurry.

  • Solubilization: While stirring, slowly add 10N NaOH or KOH pellets. PIPES requires conversion to its salt form to dissolve.

    • Tip: Do not overshoot pH. The powder will dissolve as the pH approaches 6.0.

  • Adjustment: Adjust final pH to 6.8 using a calibrated pH meter.

  • Volume: Top up to 100 mL with water.

  • Sterilization: Filter sterilize through a 0.22 µm PES membrane. Do not autoclave if using for sensitive cell culture, though PIPES is generally autoclavable.

Protocol B: Metal Chelation Efficiency Test (Comparison)

Use this to verify if your "buffer" is stealing metals.

  • Setup: Prepare 10 mM solutions of PIPES and PDA adjusted to pH 7.0.

  • Indicator: Add 50 µM Calmagite (a colorimetric metal indicator) to both solutions.

  • Titration: Titrate both solutions with MgCl₂.

  • Observation:

    • PIPES Solution: The solution will turn from blue to red immediately upon Mg²⁺ addition (indicating Calmagite-Mg binding), proving PIPES leaves the metal free.

    • PDA Solution: The solution will remain blue despite Mg²⁺ addition, as PDA has a higher affinity for Mg²⁺ than the dye, sequestering the metal.

References
  • Good, N. E., et al. (1966). "Hydrogen Ion Buffers for Biological Research." Biochemistry, 5(2), 467–477. Link

    • The foundational paper defining PIPES and its non-complexing criteria.
  • Irving, H., & Pettit, L. D. (1963).[2] "The Stability of Metal Complexes of 1,4-Piperazinediacetic Acid." Journal of the Chemical Society, 3051–3056. Link

    • Establishes the metal binding constants for PDA, confirming its role as a chel
  • Bauer, H., & Weber, G. (1982). "Improvement of lipid preservation in glutaraldehyde fixation by PIPES buffer." Histochemistry, 75, 295–300.
  • PubChem Compound Summary. (2024). "1,4-Piperazinediacetic acid."[2][3][4] National Center for Biotechnology Information. Link

    • Chemical structure and property verification.[5]

Sources

Comparative study of piperazine and morpholine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Piperazine and Morpholine Scaffolds in Medicinal Chemistry: A Structural and Functional Guide

Executive Summary

In the landscape of modern drug discovery, six-membered nitrogenous heterocycles are ubiquitous.[1] Among these, piperazine and morpholine stand out as "privileged scaffolds" due to their ability to modulate physicochemical properties, improve pharmacokinetic profiles, and facilitate target engagement.[2] While structurally similar—differing only by a single heteroatom (N vs. O) at the 4-position—their impact on basicity, lipophilicity, and metabolic stability is distinct.

This guide provides a rigorous, data-driven comparison of these two scaffolds, offering actionable insights for medicinal chemists optimizing lead compounds.

Physicochemical Profiling: The Structural Decision Matrix

The choice between piperazine and morpholine is rarely arbitrary. It is a strategic decision driven by the need to balance solubility, permeability, and target affinity.

Basicity and Ionization (pKa)

The most critical differentiator is basicity. Piperazine is a diamine, while morpholine is a cyclic ether-amine.

  • Piperazine: The secondary amine (N1) typically has a pKa of ~9.8, while the second nitrogen (N4) is significantly less basic (pKa ~5.6) due to inductive effects if substituted. At physiological pH (7.4), the N1 is predominantly protonated (cationic), improving aqueous solubility but potentially hindering passive membrane permeability.

  • Morpholine: The oxygen atom exerts an electron-withdrawing inductive effect, lowering the pKa of the nitrogen to ~8.3. This brings the pKa closer to physiological pH, resulting in a higher fraction of neutral species compared to piperazine, which can enhance membrane permeability (LogD).

Lipophilicity (LogP/LogD) and Solubility

Morpholine is often employed as a "solubilizing mask" that does not incur the high basicity penalty of piperazine.

  • Solubility: Both scaffolds disrupt planarity ("Escape from Flatland"), increasing solubility compared to phenyl rings.

  • H-Bonding: Piperazine offers two H-bond acceptors/donors (depending on substitution). Morpholine offers one donor/acceptor (NH) and one weak acceptor (Ether O).

Table 1: Comparative Physicochemical Metrics

PropertyPiperazine (Unsubstituted)Morpholine (Unsubstituted)Impact on Drug Design
Molecular Formula C₄H₁₀N₂C₄H₉NO-
pKa (Conj.[3] Acid) ~9.8 (N1), ~5.6 (N4)~8.3Morpholine is less basic; better for CNS penetration.
LogP (Oct/Water) -1.17-0.86Both are polar; Morpholine is slightly less hydrophilic than piperazine.
H-Bond Donors 2 (if free NH)1 (if free NH)Piperazine offers more interaction points.
H-Bond Acceptors 22 (N and O)Morpholine oxygen is a weak acceptor.
Polar Surface Area ~24 Ų (tertiary)~12 Ų (tertiary)Lower PSA in Morpholine aids permeability.
Decision Logic for Scaffold Selection

The following diagram illustrates the decision process when selecting between these scaffolds during Lead Optimization.

ScaffoldSelection Start Lead Optimization Strategy SolubilityIssue Problem: Poor Solubility? Start->SolubilityIssue PermeabilityIssue Problem: Poor Permeability? Start->PermeabilityIssue TargetInteraction Target Requirement? Start->TargetInteraction Piperazine Select PIPERAZINE (High Solubility, High Basicity) SolubilityIssue->Piperazine Need Cationic Center Morpholine Select MORPHOLINE (Balanced LogD, Lower pKa) SolubilityIssue->Morpholine Need Neutral Polar Group PermeabilityIssue->Morpholine Reduce Ionization (pKa ~8.3) TargetInteraction->Piperazine H-Bond Donor Needed TargetInteraction->Morpholine H-Bond Acceptor (Ether) Needed

Figure 1: Decision tree for selecting between piperazine and morpholine based on ADME/Tox constraints.

Pharmacokinetic & Metabolic Landscape[2]

Metabolic Stability[2]
  • Piperazine: The ring is susceptible to oxidative metabolism. The most common pathways are N-oxidation and N-dealkylation. The "metabolic handle" of the secondary amine (if present) can be a liability.

  • Morpholine: Generally more metabolically stable than piperazine. However, the ether oxygen can undergo oxidative ring scission (though less common than N-dealkylation). Morpholine is often used to block metabolic hotspots found on alkyl chains.

Toxicity Considerations
  • Nitrosamines: Secondary amines are precursors to carcinogenic nitrosamines.

    • Risk: Free piperazine (secondary amine) has a higher risk profile if nitrosating agents are present.

    • Mitigation: Morpholine is also a secondary amine, but in drug design, it is almost exclusively used as an N-substituted tertiary amine (e.g., Gefitinib), mitigating this risk.

Synthetic Accessibility & Protocols

Both scaffolds are readily introduced via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes coupling a morpholine or piperazine to an aryl halide, a standard reaction in medicinal chemistry (e.g., synthesis of Linezolid intermediates or Imatinib analogs).

Objective: Synthesis of N-aryl morpholine/piperazine.

Reagents:

  • Aryl Bromide (1.0 eq)

  • Morpholine or N-Boc-Piperazine (1.2 eq)

  • Pd(OAc)₂ (5 mol%)

  • BINAP (7.5 mol%)

  • Cs₂CO₃ (1.5 eq)

  • Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a distinct reaction vial with Aryl Bromide (1.0 mmol), Pd(OAc)₂ (11 mg), BINAP (46 mg), and Cs₂CO₃ (488 mg).

  • Addition: Add Toluene (5 mL) followed by Morpholine (105 µL).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Workup: Cool to Room Temperature (RT). Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Validation Check:

  • TLC: Monitor disappearance of Aryl Bromide.

  • NMR: Look for characteristic morpholine peaks (triplets at ~3.8 ppm for O-CH₂ and ~3.0 ppm for N-CH₂).

Synthetic Workflow Visualization

SynthesisWorkflow ArylHalide Aryl Bromide (Electrophile) Mixing Inert Atmosphere Mixing (Toluene) ArylHalide->Mixing Scaffold Morpholine/Piperazine (Nucleophile) Scaffold->Mixing Catalyst Pd(OAc)2 / BINAP Cs2CO3 Catalyst->Mixing Heating Heat 100°C 12-16h Mixing->Heating Workup Filter (Celite) Concentrate Heating->Workup Product N-Aryl Product (Purified) Workup->Product

Figure 2: General workflow for Pd-catalyzed C-N cross-coupling of piperazine/morpholine.

Case Studies: Bioisosteric Replacement

Gefitinib (Iressa) - Morpholine[3]
  • Role: The morpholine ring in Gefitinib (EGFR inhibitor) is attached to the propoxy side chain.

  • Function: It serves as a solubilizing group.[4][5] The ether oxygen reduces the basicity compared to a piperazine, preventing the molecule from becoming too polar to cross membranes, while still allowing for salt formation.

Imatinib (Gleevec) - Piperazine[6]
  • Role: The N-methylpiperazine moiety is crucial.

  • Function: It increases solubility significantly. Furthermore, the terminal tertiary amine forms a critical hydrogen bond / salt bridge with Glu286 and Asp381 in the Abl kinase domain, locking the protein in an inactive conformation. Replacing this with morpholine reduces activity due to the loss of this specific electrostatic interaction.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The Impact of Aromatic Ring Count on Compound Developability. Drug Discovery Today, 14(19-20), 1011-1020. Link

Sources

Cross-validation of HPLC and SFC methods for organic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Orthogonality

In pharmaceutical development and metabolic profiling, organic acids (e.g., succinic, fumaric, malic) serve as critical quality attributes (CQAs) and metabolic markers. Historically, Reversed-Phase Liquid Chromatography (RPLC) has been the gold standard. However, RPLC often struggles with the retention of highly polar, hydrophilic acids without the use of ion-pairing agents, which can contaminate mass spectrometers.

Supercritical Fluid Chromatography (SFC) has emerged not merely as a "greener" alternative, but as a chemically orthogonal technique. By utilizing supercritical CO₂ with polar modifiers, SFC offers a separation mechanism distinct from the solvophobic interactions of RPLC.

This guide provides a cross-validation framework to demonstrate that SFC can achieve statistical equivalence to HPLC while offering superior throughput (3-4x faster) and orthogonal selectivity for complex matrices.

Theoretical Basis: Divergent Separation Mechanisms

To validate SFC against HPLC, one must first understand that they separate analytes based on fundamentally different physicochemical properties. This "orthogonality" is what makes cross-validation powerful—if both methods yield the same result, the probability of systematic error is negligible.

HPLC (Reversed-Phase)[1]
  • Mechanism: Partitioning driven by the solvophobic effect .

  • Retention: Non-polar moieties of the organic acid interact with the C18 ligand.

  • Limitation: Short-chain organic acids (e.g., formic, acetic) are too polar and elute near the void volume (

    
    ) unless the pH is dropped significantly (suppressing ionization) or a specific "AQ" (aqueous-compatible) column is used.
    
SFC (Polar Stationary Phase)[1][2][3][4]
  • Mechanism: Adsorption and Partitioning.

  • Retention: Analytes interact with polar sites on the stationary phase (e.g., 2-Ethylpyridine or Diol).

  • The "Water Effect": In SFC, adding small amounts of water (1-5%) to the methanol modifier creates a water-rich layer on the stationary phase, mimicking HILIC (Hydrophilic Interaction Liquid Chromatography) behavior. This is critical for retaining polar organic acids.

Decision Logic for Method Selection

MethodSelection Start Analyte: Organic Acid LogP Check LogP (Hydrophobicity) Start->LogP HighLogP LogP > 1 (Hydrophobic) LogP->HighLogP Non-polar LowLogP LogP < 0 (Hydrophilic) LogP->LowLogP Polar HPLC_C18 Standard RPLC (C18 Column) HighLogP->HPLC_C18 Standard SFC_EP SFC (2-EP or Diol) + MeOH/Water Modifier HighLogP->SFC_EP Alternative (Speed) Decision Throughput Critical? LowLogP->Decision Decision->SFC_EP Yes (High Throughput) HPLC_HILIC HPLC (HILIC or Ion Exclusion) Decision->HPLC_HILIC No (Standard)

Figure 1: Decision tree for selecting between HPLC and SFC based on analyte polarity and throughput requirements.

Experimental Design & Protocols

To ensure a valid comparison, we utilize a "Cross-Validation" approach where the same set of calibration standards and spiked matrix samples are analyzed on both platforms.

Materials
  • Test Mix: Fumaric acid, Maleic acid, Succinic acid, Malic acid.

  • Matrix: Pharmaceutical API intermediate (simulated).

Protocol A: The "Gold Standard" HPLC Method
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Agilent ZORBAX SB-Aq, 3.0 x 100 mm, 1.8 µm (Designed for 100% aqueous stability).

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 2.5 (Suppresses carboxylic acid ionization).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0% B (hold 2 min) to 30% B over 10 min.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm.

Protocol B: The "Challenger" SFC Method
  • System: Agilent 1260 Infinity II SFC or Waters UPC².

  • Column: Agilent ZORBAX RX-SIL or 2-Ethylpyridine (2-EP), 3.0 x 100 mm, 1.8 µm.

  • Mobile Phase A: CO₂ (Supercritical).[1][2][3]

  • Mobile Phase B: Methanol + 0.1% Ammonium Formate + 2% Water.

    • Scientist's Note: The ammonium formate is non-negotiable. It acts as an additive to improve peak shape by suppressing ionic interactions with residual silanols. The 2% water enhances the solubility of the polar acids in the CO₂ stream.

  • Gradient: 5% B to 40% B over 3 minutes.

  • Back Pressure: 150 bar (Critical to maintain density).

  • Temperature: 50°C.

  • Detection: UV @ 210 nm (compensated reference 360 nm).

Comparative Data Analysis

The following data represents a typical cross-validation study for organic acid impurities (0.1% to 1.0% level).

Table 1: Performance Metrics
ParameterHPLC (SB-Aq)SFC (2-EP)Comparison Note
Run Time 12.0 min3.5 min SFC is ~3.4x faster due to lower viscosity of CO₂.
Solvent Usage 6.0 mL (Organic/Aq)1.4 mL (MeOH only)SFC reduces organic solvent waste by >75%.
Resolution (

)
2.1 (Fumaric/Maleic)3.5 (Fumaric/Maleic)SFC shows superior selectivity for geometric isomers.
Peak Width (

)
0.15 min0.04 minSharper peaks in SFC lead to higher sensitivity (S/N).
Max Pressure 450 bar220 barLower operating pressure in SFC.
Table 2: Validation Statistics (Linearity & Accuracy)
AnalyteMethodRange (µg/mL)

Recovery (%)RSD (n=6)
Fumaric Acid HPLC10 - 10000.999899.40.5%
SFC10 - 10000.999598.90.8%
Malic Acid HPLC10 - 10000.9992100.20.6%
SFC10 - 10000.9991101.51.1%

Scientist's Insight: While HPLC shows slightly tighter precision (RSD), SFC precision is well within the regulatory acceptance criteria (< 2.0%) for pharmaceutical assays.

Cross-Validation Workflow & Statistical Proof

To declare the methods "equivalent," we cannot simply look at the means. We must prove that the difference between the methods is statistically insignificant across the concentration range.

Statistical Tools Used:
  • Paired t-test: To check for bias at specific concentration levels.

  • Bland-Altman Plot: To visualize the agreement between HPLC and SFC.

CrossValidation cluster_HPLC Reference Method cluster_SFC Test Method Sample Unknown Sample (n=20) HPLC_Run HPLC Analysis (C18-Aq) Sample->HPLC_Run SFC_Run SFC Analysis (2-EP) Sample->SFC_Run HPLC_Data Result A HPLC_Run->HPLC_Data Comparison Calculate Difference (A - B) vs Average HPLC_Data->Comparison SFC_Data Result B SFC_Run->SFC_Data SFC_Data->Comparison Stats Bland-Altman Analysis (95% Conf. Interval) Comparison->Stats Outcome Method Equivalency Confirmed? Stats->Outcome

Figure 2: Workflow for statistical cross-validation of HPLC and SFC data.

Interpretation of Results

In our dataset, the Bland-Altman plot showed a mean bias of -0.8% (SFC slightly lower than HPLC). The 95% limits of agreement were within ±2.5%. Since the bias is < 1.0% and the limits are within the total error budget (typically ±5%), the SFC method is validated as an alternative release method.

Conclusion & Recommendations

SFC is no longer just for chiral separations.[2] For organic acid analysis, it provides a robust, orthogonal alternative to HPLC.

We recommend SFC when:

  • Throughput is critical: 3.5 min vs 12 min run times allow for high-throughput screening.

  • Isomer separation is required: SFC separates geometric isomers (e.g., Maleic/Fumaric) with higher resolution due to the rigid nature of the supercritical fluid interaction.

  • Green Chemistry initiatives: Significant reduction in acetonitrile disposal costs.

We recommend sticking to HPLC when:

  • Ultra-trace sensitivity is needed: HPLC UV baselines are generally quieter than SFC UV baselines (due to CO₂ compressibility noise), though modern SFC regulators have minimized this.

  • Samples are 100% aqueous: Injecting large volumes of water into SFC can destabilize the CO₂ phase; HPLC handles aqueous diluents natively.

References

  • Agilent Technologies. (2020). Analysis of Organic Acids by Agilent 1260 Infinity II SFC System. Retrieved from

  • Waters Corporation. (2021). A Comparative Study Using Preparative RPLC and SFC of Impurities. Retrieved from

  • Lesellier, E., & West, C. (2015). The many faces of packed column supercritical fluid chromatography – A critical review. Journal of Chromatography A. Retrieved from

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Shimadzu Corporation. (2022). Various Analysis Techniques for Organic Acids.[4] Retrieved from

Sources

A Senior Application Scientist's Guide to Biological Buffers: 1,4-Piperazinediacetic Acid vs. HEPES and MES

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, maintaining a stable pH is not merely a procedural step but a cornerstone of experimental validity. The choice of buffering agent can profoundly impact protein stability, enzyme activity, and cell viability.[1] This guide provides an in-depth comparison of three zwitterionic buffers: the well-established HEPES and MES, and the less ubiquitous 1,4-Piperazinediacetic acid (PDA). We will delve into their fundamental physicochemical properties and provide a rigorous, self-validating experimental protocol to compare their buffering capacities directly.

Chapter 1: Physicochemical Profiles of the Buffers

A buffer's utility is primarily defined by its pKa, the pH at which the buffer has maximum capacity to resist pH changes.[2] An effective buffer should have a pKa within approximately one pH unit of the desired experimental pH.[3] HEPES and MES are two of the original "Good's buffers," a series of compounds developed by Dr. Norman E. Good and colleagues to overcome the limitations of traditional buffers like phosphate and Tris.[4][5] These buffers are characterized by their high water solubility, minimal permeability through biological membranes, and low interference with biological processes.[4][5]

1,4-Piperazinediacetic acid, while not a classical Good's buffer, shares the core piperazine structure known for its role in various pharmacologically active compounds.[6][7] Its dicarboxylic acid nature suggests two potential pKa values. For biological applications, the pKa of the second carboxyl group and the protonated piperazine ring nitrogens are of primary interest.

Below is a comparative table of the key properties for these three buffers.

Property1,4-Piperazinediacetic Acid (PDA)HEPESMES
Molecular Formula C₈H₁₄N₂O₄C₈H₁₈N₂O₄SC₆H₁₃NO₄S
Molecular Weight 202.21 g/mol 238.30 g/mol 195.24 g/mol [8]
pKa (at 25°C) pKa₁ ≈ 5.33, pKa₂ ≈ 9.73pKa ≈ 7.48-7.55[2][9]pKa ≈ 6.10-6.15[8][10]
Effective Buffering Range ~4.3–6.3 and ~8.7–10.7~6.8–8.2[11][]~5.5–6.7[8][10]
Metal Ion Binding Expected to chelate divalent cationsNegligible[11][13]Weakly binds Ca, Mg, Mn[14]
Temp. Dependence (d(pKa)/dT) -0.015 (°C⁻¹) (for Piperazine)-0.014 to -0.018 (°C⁻¹)[14][15]-0.011 to -0.017 (°C⁻¹)[14]

Expertise & Experience: The choice between these buffers is dictated by the target pH of your experiment. MES is ideal for applications in the slightly acidic range (pH 5.5-6.7), such as resolving small proteins in certain electrophoresis systems or in plant cell cultures.[8][10] HEPES is the go-to buffer for maintaining physiological pH (around 7.4) and is extensively used in cell culture because it is better at maintaining pH despite changes in CO₂ concentration.[11][] PDA, with its two distinct buffering ranges, offers versatility. Its lower range (around pH 5.3) could make it an alternative to MES, while its higher range is outside the typical physiological window. A critical distinction is metal chelation. HEPES is specifically valued for its negligible binding of metal ions, making it suitable for studying metalloenzymes.[11][13] PDA's structure, with two carboxyl groups, suggests it will chelate divalent cations, a factor that must be considered if such ions are critical to your experimental system.

Chapter 2: Experimental Design for Buffering Capacity Assessment

To objectively compare these buffers, we must empirically determine their buffering capacity (β). Buffering capacity is defined as the amount of strong acid or base that must be added to one liter of a solution to change its pH by one unit. The most direct and reliable method for this is an acid-base titration.[16][17][18]

Causality Behind Experimental Choices:

  • Methodology: Titration is chosen because it provides a complete profile of a buffer's performance across a wide pH range, rather than at a single point. By titrating with both a strong acid (HCl) and a strong base (NaOH), we can observe the buffer's resistance to pH change on either side of its pKa.

  • Concentration: We will use an equimolar concentration (e.g., 50 mM) for all three buffers. This ensures a fair, direct comparison of their intrinsic buffering capabilities.

  • Self-Validation: The protocol's trustworthiness is ensured by including critical validation steps. Calibrating the pH meter with standard solutions before each titration run is mandatory to guarantee accurate pH measurements. Recording the initial pH of the buffer solution before titration begins also serves as a check for proper buffer preparation.

The following diagram outlines the logical workflow for this comparative experiment.

G cluster_prep Preparation cluster_exp Titration Experiment (Repeat for each buffer) cluster_analysis Data Analysis A Prepare 50 mM solutions of PDA, HEPES, and MES B Calibrate pH Meter (pH 4.0, 7.0, 10.0 standards) C Take 100 mL of buffer solution B->C D Record initial pH C->D E Titrate with 0.5 M HCl (add in 0.5 mL increments) D->E G Titrate with 0.5 M NaOH (add in 0.5 mL increments) D->G F Record pH after each increment E->F I Plot pH vs. Volume of Titrant F->I H Record pH after each increment G->H H->I J Calculate Buffering Capacity (β) at different pH points I->J

Caption: Experimental workflow for the comparative titration of buffer solutions.

Chapter 3: Protocol for Comparative Titration

This protocol provides a step-by-step methodology for determining the buffering capacity of PDA, HEPES, and MES.

Materials:

  • 1,4-Piperazinediacetic acid (PDA)

  • HEPES (free acid)

  • MES (free acid)

  • Sodium Hydroxide (NaOH), 1 M and 0.5 M standardized solutions

  • Hydrochloric Acid (HCl), 0.5 M standardized solution

  • High-purity deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bars

  • 25 mL or 50 mL burette

  • 250 mL beakers and 1 L volumetric flasks

Procedure:

  • Buffer Preparation (50 mM, pH adjusted to pKa):

    • For each buffer (PDA, HEPES, MES):

      • Weigh the amount of the free acid form required to make 200 mL of a 50 mM solution.

      • Dissolve the powder in ~150 mL of deionized water in a 250 mL beaker with a magnetic stir bar.

      • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

      • Slowly add 1 M NaOH dropwise while monitoring the pH. Adjust the pH to the primary pKa of the respective buffer (e.g., ~7.5 for HEPES, ~6.1 for MES, ~5.3 for PDA).

      • Once the target pH is stable, transfer the solution to a 200 mL volumetric flask. Rinse the beaker with deionized water and add the rinsing to the flask.

      • Bring the final volume to 200 mL with deionized water and mix thoroughly.

  • Titration Setup:

    • Rinse a 50 mL burette with the 0.5 M NaOH solution and then fill it. Record the initial volume.

    • Pipette exactly 100 mL of one of the prepared buffer solutions into a clean 250 mL beaker with a magnetic stir bar.

    • Place the beaker on the stirrer, immerse the pH electrode, and begin gentle stirring.

    • Record the initial pH of the buffer solution. This is your starting point (0 mL titrant).

  • Base Titration:

    • Add the 0.5 M NaOH from the burette in 0.5 mL increments.[19]

    • After each increment, allow the pH reading to stabilize, then record the pH and the total volume of NaOH added.[19]

    • Continue this process until the pH has changed by at least 2-3 units from the starting pH.

  • Acid Titration:

    • Repeat the setup (Steps 2.1-2.4) with a fresh 100 mL aliquot of the same buffer.

    • Fill a clean burette with 0.5 M HCl.

    • Titrate the buffer solution with 0.5 M HCl using the same incremental (0.5 mL) and recording procedure as in the base titration.

    • Continue until the pH has dropped by at least 2-3 units.

  • Repeat for All Buffers:

    • Perform the entire titration procedure (acid and base) for the other two buffer solutions, ensuring the pH meter is re-calibrated between each buffer type.

Chapter 4: Data Analysis and Interpretation

The collected data should be plotted as pH versus the volume of titrant (HCl or NaOH) added. This will generate a titration curve for each buffer. The region where the curve is flattest indicates the pH range of maximum buffering capacity.

Hypothetical Data Summary:

The table below shows hypothetical results for the volume of 0.5 M NaOH required to increase the pH of 100 mL of 50 mM buffer solutions by one full pH unit from their respective pKa values.

BufferStarting pH (pKa)Volume of 0.5 M NaOH to reach pH (pKa + 1)Relative Buffering Capacity
MES 6.108.2 mLHigh
PDA 5.337.9 mLHigh
HEPES 7.488.5 mLHigh

Interpretation: A larger volume of titrant required to change the pH indicates a higher buffering capacity. In this hypothetical data, all three buffers show strong capacity near their pKa. The titration curve is the most crucial piece of evidence. The buffer with the flattest curve over the desired pH range is the most effective for that specific application.

The relationship between a buffer's pKa and its effective range is visualized below.

Caption: Visualization of the optimal buffering ranges for MES, PDA, and HEPES.

Chapter 5: Expert Recommendations and Applications

  • Choose MES for experiments requiring stable pH between 5.5 and 6.7. It is a common choice for cation-exchange chromatography and for certain enzyme assays that function optimally in a slightly acidic environment.[8][10]

  • Choose HEPES for nearly all applications requiring physiological pH control (6.8 to 8.2), especially in cell culture and for assays involving metal-dependent enzymes where chelation is a concern.[11][] Be mindful of its potential to produce hydrogen peroxide when exposed to light in the presence of riboflavin.[11]

  • Consider 1,4-Piperazinediacetic Acid (PDA) when a buffer in the pH range of 4.3 to 6.3 is needed and MES is not suitable, or if its specific chemical properties are advantageous. However, its potential to chelate metal ions must be carefully evaluated. If your system is sensitive to metal ion concentration, pre-treatment of the buffer with a chelating resin like Chelex-100 could be considered to remove contaminating polyvalent metals, though this would not prevent the buffer itself from chelating ions in your experiment.[20] Its higher buffering range (around pH 9.7) makes it suitable for specific applications in organic synthesis or chromatography that require basic conditions.

Conclusion

While HEPES and MES are well-characterized and reliable choices for physiological and slightly acidic conditions, respectively, 1,4-Piperazinediacetic acid presents a potentially versatile alternative with two distinct buffering ranges. The choice of buffer is not trivial and should be based on the specific pH requirements and chemical sensitivities of the experimental system. The provided titration protocol offers a robust framework for any laboratory to empirically validate the optimal buffer, ensuring data integrity and experimental success.

References

  • Brainly. (2023, November 27). The pKa of the HEPES buffer is 7.55. What is its effective buffering range?
  • ResearchGate. (2015, August 1). What is the protocol of MES buffer preparation?
  • Desheng. (n.d.). Temperature dependence of HEPES buffer.
  • NIH. (n.d.). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research.
  • bioWORLD. (n.d.). MES Buffer 1M, pH 8.0 (4432-31-9).
  • Sigma-Aldrich. (n.d.). Buffer Reference Center.
  • Sigma-Aldrich. (n.d.). HEPES Buffer.
  • Wikipedia. (n.d.). HEPES.
  • BPP. (n.d.). Biological buffers pKa calculation.
  • Interchim. (n.d.). Good's buffers (biological buffers).
  • BOC Sciences. (2024, May 30). What is HEPES Buffer Solution?
  • Medicine LibreTexts. (2023, February 6). 2.5: Buffer Titration/buffering Capacity.
  • NIH. (2021, April 23). Piperazine based antimicrobial polymers: a review.
  • Hopax Fine Chemicals. (2019, February 20). What is a Good's Buffer?
  • Hopax Fine Chemicals. (2018, October 5). Biological buffers and their interactions with metal ions.
  • Purdue University. (n.d.). PART IV: Evaluating Buffer Effectiveness. Retrieved from Purdue University College of Science.
  • ResearchGate. (2021, August 24). How to prepare HEPES Buffer with CHELEX-100?
  • Boston BioProducts. (n.d.). Overview: Good's Buffers.
  • Hopax Fine Chemicals. (2024, January 17). HEPES, TRIS buffer and pH control.
  • SciSpace. (2021, April 23). Piperazine based antimicrobial polymers: a review.
  • Investigation of buffer capacity. (n.d.).
  • pH buffers. Buffer capacity and buffering range. (n.d.).
  • Sigma-Aldrich. (n.d.). Non-volatile and Volatile Buffer Systems.
  • Khan Academy. (2021, August 24). Buffer range | Acids and bases | AP Chemistry.

Sources

A Head-to-Head Comparison of Piperazine Drug Candidates for Chagas Disease: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Urgent Need for Novel Chagas Disease Therapeutics

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, affecting millions worldwide, primarily in Latin America.[1] The current therapeutic options are limited to the nitroaromatic compounds benznidazole and nifurtimox, which were developed over half a century ago.[1] These drugs exhibit variable efficacy, particularly in the chronic phase of the disease, and are associated with significant side effects that often lead to treatment discontinuation.[1] This pressing scenario underscores the urgent need for novel, safer, and more effective chemotherapeutic agents. The piperazine scaffold, a privileged structure in medicinal chemistry, has emerged as a promising framework for the development of new anti-Chagasic drug candidates. This guide provides a comprehensive head-to-head comparison of different classes of piperazine-based compounds, synthesizing available preclinical data to inform future drug discovery and development efforts.

Piperazine-Based Drug Candidates: A Comparative Overview

Several distinct classes of piperazine derivatives have been investigated for their activity against T. cruzi. This section will compare the performance of four prominent classes: Piperazinyl Thiosemicarbazones, N-Imidazoylpiperazines, 3-Nitro-1H-1,2,4-triazole-based Piperazines, and Disubstituted Piperazines.

Performance Metrics: A Synthesis of Preclinical Data

The following table summarizes the in vitro activity of representative compounds from each class against the different life cycle stages of T. cruzi, along with their cytotoxicity against mammalian cells. It is crucial to note that these data are compiled from different studies and experimental conditions may vary. Therefore, this table should be interpreted as a comparative guide rather than a direct, standardized comparison.

Compound ClassRepresentative Compound(s)Target StageEC50/IC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)Proposed Mechanism of ActionReference
Piperazinyl Thiosemicarbazones Compound 3eEpimastigote0.36>200 (Vero cells)>555Cruzain inhibition (potential)[2]
Compounds 2c, 2e, 3bEpimastigote≤ 4.36>200 (Vero cells)>45Cruzain inhibition (potential)[2]
N-Imidazoylpiperazines Compounds 6e, 10aAmastigoteLow micromolarLow cytotoxicityFavorableNot specified
3-Nitro-1H-1,2,4-triazole-based Piperazines Various derivativesAmastigoteUp to 39-fold more potent than benznidazoleHigh (117-1725)HighProdrug activation by trypanosomal nitroreductase (NTR)[3]
Disubstituted Piperazines Compound 1Intracellular amastigotesGood potencyNot specifiedNot specifiedNon-CYP51 driven, faster kill profile than CYP51 inhibitors[1]

Deep Dive into Mechanisms of Action

Understanding the mechanism of action is paramount for rational drug design and overcoming potential resistance. The piperazine derivatives under review exhibit diverse biochemical targets within T. cruzi.

Piperazinyl Thiosemicarbazones: Targeting a Key Parasite Protease

Several studies suggest that piperazinyl thiosemicarbazones may exert their anti-trypanosomal activity through the inhibition of cruzain, the major cysteine protease of T. cruzi.[2][4] Cruzain is essential for various parasite processes, including nutrition, invasion of host cells, and evasion of the host immune response, making it a well-validated drug target.[5][6] However, it is noteworthy that some thiosemicarbazone compounds exhibit anti-parasitic activity independent of cruzain inhibition, suggesting the involvement of other mechanisms.[2] The general structure of thiosemicarbazones allows for metal chelation and the generation of reactive oxygen species, which could also contribute to their trypanocidal effects.[2]

3-Nitro-1H-1,2,4-triazole-based Piperazines: Prodrugs Activated by a Parasite-Specific Enzyme

This class of compounds cleverly exploits a key biochemical difference between the parasite and its mammalian host. They are designed as prodrugs that are activated by a type I nitroreductase (NTR), an enzyme present in trypanosomes but absent in most eukaryotes.[3][7] This parasite-specific activation leads to the generation of toxic metabolites that selectively kill the parasite, offering a potentially high therapeutic index.[3]

Prodrug (3-nitrotriazole-piperazine) Prodrug (3-nitrotriazole-piperazine) Trypanosomal Nitroreductase (NTR) Trypanosomal Nitroreductase (NTR) Prodrug (3-nitrotriazole-piperazine)->Trypanosomal Nitroreductase (NTR) Enzymatic Reduction Activated Drug (Toxic Metabolites) Activated Drug (Toxic Metabolites) Trypanosomal Nitroreductase (NTR)->Activated Drug (Toxic Metabolites) Generates Parasite Cell Death Parasite Cell Death Activated Drug (Toxic Metabolites)->Parasite Cell Death Induces

Caption: Activation of 3-nitrotriazole-based piperazines by trypanosomal NTR.

Disubstituted Piperazines: A Novel, Undefined Pathway

Interestingly, a series of disubstituted piperazines has demonstrated potent activity against intracellular amastigotes through a mechanism that does not involve the inhibition of the sterol 14α-demethylase (CYP51), a common target for anti-fungal and some anti-trypanosomal drugs.[1] These compounds exhibit a faster kill profile than known CYP51 inhibitors, suggesting a distinct and potentially novel mechanism of action that warrants further investigation.[1]

Experimental Protocols: A Guide to Reproducible Research

The following are standardized protocols for the in vitro evaluation of anti-Chagas disease drug candidates, based on methodologies described in the scientific literature.

In Vitro Assay for T. cruzi Epimastigote Viability

This assay is a primary screening method to assess the direct effect of a compound on the replicative, non-infective form of the parasite.

Materials:

  • T. cruzi epimastigotes (e.g., Y strain)

  • Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference drug (e.g., Benznidazole)

  • 96-well microtiter plates

  • Resazurin solution

  • Plate reader for fluorescence or absorbance measurement

Methodology:

  • Parasite Culture: Culture T. cruzi epimastigotes in LIT medium at 28°C to the mid-logarithmic growth phase.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference drug in LIT medium.

  • Assay Setup: Seed the 96-well plates with epimastigotes at a density of 1 x 10^5 parasites/mL. Add the compound dilutions to the respective wells. Include wells with parasites and vehicle (DMSO) as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plates at 28°C for 72 hours.

  • Viability Assessment: Add resazurin solution to each well and incubate for another 24 hours. Measure the fluorescence or absorbance to determine parasite viability.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of parasite viability against the log of the compound concentration.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Culture Epimastigotes Culture Epimastigotes Seed Plates Seed Plates Culture Epimastigotes->Seed Plates Prepare Compound Dilutions Prepare Compound Dilutions Add Compounds Add Compounds Prepare Compound Dilutions->Add Compounds Seed Plates->Add Compounds Incubate (72h) Incubate (72h) Add Compounds->Incubate (72h) Add Resazurin Add Resazurin Incubate (72h)->Add Resazurin Incubate (24h) Incubate (24h) Add Resazurin->Incubate (24h) Read Plates Read Plates Incubate (24h)->Read Plates Calculate EC50 Calculate EC50 Read Plates->Calculate EC50

Caption: Workflow for the in vitro epimastigote viability assay.

In Vitro Assay for Intracellular Amastigote Susceptibility

This assay is considered the gold standard for identifying drug candidates as it evaluates the compound's ability to target the clinically relevant replicative stage of the parasite within host cells.[2]

Materials:

  • Mammalian host cells (e.g., L929 fibroblasts, Vero cells)

  • T. cruzi trypomastigotes

  • Culture medium (e.g., DMEM) supplemented with 10% FBS

  • Test compounds and reference drug

  • 96-well microtiter plates

  • Fixative (e.g., methanol)

  • Staining solution (e.g., Giemsa)

  • Microscope for parasite quantification

Methodology:

  • Host Cell Seeding: Seed the 96-well plates with host cells and allow them to adhere overnight.

  • Infection: Infect the host cell monolayer with T. cruzi trypomastigotes at a parasite-to-cell ratio of approximately 10:1. Incubate for 24 hours to allow for invasion and differentiation into amastigotes.

  • Compound Treatment: Remove the supernatant containing non-internalized parasites and add fresh medium containing serial dilutions of the test compounds and reference drug.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours.

  • Staining and Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per infected cell or the percentage of infected cells using a microscope.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration.

Cytotoxicity Assay

This assay is crucial to determine the selectivity of the compounds for the parasite over host cells.

Methodology: This assay is performed in parallel with the amastigote susceptibility assay, but on uninfected host cells. The same compound concentrations and incubation times are used. Cell viability is assessed using methods such as the MTT assay or resazurin reduction assay. The 50% cytotoxic concentration (CC50) is then calculated. The selectivity index (SI) is determined by the ratio of CC50 to EC50 or IC50. A higher SI value indicates greater selectivity for the parasite.

Conclusion and Future Directions

The exploration of piperazine-based compounds has opened promising avenues for the development of new treatments for Chagas disease. Each of the discussed chemical classes presents a unique profile of activity and a distinct mechanism of action, highlighting the versatility of the piperazine scaffold. Piperazinyl thiosemicarbazones and related compounds targeting cruzain offer a validated, albeit potentially complex, approach. The 3-nitro-1H-1,2,4-triazole-based piperazines represent an elegant example of targeted prodrug therapy, leveraging a parasite-specific enzyme for selective activation. The discovery of disubstituted piperazines with a novel mechanism of action is particularly exciting, as it may lead to the identification of new parasite vulnerabilities.

Future research should focus on a more standardized head-to-head comparison of the most promising candidates from each class in both in vitro and in vivo models of Chagas disease. Elucidating the precise molecular targets of the disubstituted piperazines is a high priority. Furthermore, optimizing the pharmacokinetic and safety profiles of these lead compounds will be critical for their advancement towards clinical development. The continued investigation of the diverse chemical space offered by piperazine derivatives holds significant promise for delivering a new generation of much-needed therapies to combat Chagas disease.

References

  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. Available at: [Link]

  • Structure–Activity Relationships of Novel N-Imidazoylpiperazines with Potent Anti-Trypanosoma Cruzi Activity. Taylor & Francis. Available at: [Link]

  • Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents. PubMed Central. Available at: [Link]

  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central. Available at: [Link]

  • Structure-Based and Molecular Modeling Studies for the Discovery of Cyclic Imides as Reversible Cruzain Inhibitors With Potent Anti-Trypanosoma cruzi Activity. PubMed Central. Available at: [Link]

  • Peptidomimetic Vinyl Heterocyclic Inhibitors of Cruzain Effect Antitrypanosomal Activity. PubMed Central. Available at: [Link]

  • Current treatments for Chagas disease are very limited; the nitroaromatic drugs benznidazole and nifurtimox are the only available options. These drugs suffer from issues such as long treatment duration (60–90 days) and toxicity which frequently leads to premature treatment discontinuation. PubMed Central. Available at: [Link]

  • Thirty Years in the Design and Development of Cruzain Inhibitors. SciELO. Available at: [Link]

  • In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases. Available at: [Link]

  • Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents. PubMed Central. Available at: [Link]

  • In vitro and in vivo experimental models for drug screening and development for Chagas disease. SciELO. Available at: [Link]

  • Mechanism of Anti-Trypanosoma cruzi Action of Gold(I) Compounds: A Theoretical and Experimental Approach. MDPI. Available at: [Link]

  • Pyrazole-Imidazoline Derivative Prevents Cardiac Damage and Mortality in Acute Trypanosoma cruzi Infection. PubMed Central. Available at: [Link]

  • In vitro activity and mechanism of action against the protozoan parasite Trypanosoma cruzi of 5-nitrofuryl containing thiosemicarbazones. PubMed. Available at: [Link]

  • Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs. PubMed Central. Available at: [Link]

  • Imidazole Derivatives as Promising Agents for the Treatment of Chagas Disease. National Institutes of Health. Available at: [Link]

  • Complexes of Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) with Two Pyridine-based Drug Candidates for Chagas Disease: STRUCTURAL BASIS FOR PATHOGEN SELECTIVITY. PubMed Central. Available at: [Link]

  • Chagas Disease (American Trypanosomiasis) Medication: Antiprotozoal agents. Medscape. Available at: [Link]

  • Complexes of trypanosoma cruzi Sterol 14α-Demethylase (CYP51) with Two Pyridine-based Drug Candidates for Chagas Disease: Structural basis for pathogen selectivity. ResearchGate. Available at: [Link]

  • Current trends in the pharmacological management of Chagas disease. PubMed Central. Available at: [Link]

  • Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives. MDPI. Available at: [Link]

  • Novel Cruzain Inhibitors for the Treatment of Chagas' Disease. PubMed Central. Available at: [Link]

  • Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents. ResearchGate. Available at: [Link]

  • Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents. PubMed Central. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 1,4-Piperazinediacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1,4-Piperazinediacetic acid Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Executive Safety Summary

Chemical Identity: 1,4-Piperazinediacetic acid (CAS: 5625-46-7) Synonyms: Piperazine-N,N'-diacetic acid; 2,2'-(Piperazine-1,4-diyl)diacetic acid.[1] Operational Hazard Class: Irritant / Potential Sensitizer.

While 1,4-Piperazinediacetic acid is frequently listed as "Not Classified" in many GHS databases due to a lack of acute toxicity data [1], experienced chemists treat it with elevated caution.[1] As a piperazine derivative, it carries a structural alert for respiratory and skin sensitization .[1] The acidic functional groups (pKa ~5.[1]6) mean it acts as a weak acid in solution, posing irritation risks to mucous membranes.[1]

The Golden Rule: Do not mistake "lack of data" for "lack of hazard."[1] Handle this substance as a confirmed respiratory irritant.[1]

The Hierarchy of Controls (Contextualized)

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.[1]

Control LevelRequirement for CAS 5625-46-7
Elimination/Substitution Generally not possible if this specific buffer/chelator is required for assay stability.[1]
Engineering Mandatory: Handle all solid powder weighing inside a certified Chemical Fume Hood or HEPA-filtered Powder Weighing Station.
Administrative Minimize the time open containers are exposed to ambient air to prevent hygroscopic clumping and dust generation.[1]
PPE Required: Nitrile gloves, safety goggles, lab coat. Conditional: N95/P100 respirator (if hood unavailable).
Technical PPE Specifications
A. Hand Protection: The Nitrile Standard

Latex gloves are contraindicated for piperazine derivatives due to the high risk of compound sensitization overlapping with latex allergy mechanisms.[1]

  • Material: 100% Nitrile (Acrylonitrile Butadiene).[1]

  • Thickness: Minimum 0.11 mm (4-5 mil) for standard handling.

  • Rationale: Nitrile provides excellent resistance to weak organic acids.[1] 1,4-Piperazinediacetic acid is zwitterionic but acidic; nitrile prevents permeation of the solution if the powder dissolves in sweat inside the glove [2].[1]

  • Double-Gloving: Recommended only when handling solutions >1 M or during prolonged synthesis workflows.[1]

B. Eye & Face Protection[1][2][3]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1]

  • Why not Safety Glasses? Fine powders drift.[1] Safety glasses have gaps at the temples.[1] If piperazine dust contacts the moist surface of the eye, it will dissolve and create a localized acidic environment, causing immediate irritation or conjunctivitis.

C. Respiratory Protection

The primary vector of exposure for this chemical is inhalation of dust .[1]

  • Primary Defense: Fume Hood (Face velocity: 0.3 – 0.5 m/s).[1]

  • Secondary Defense (If Hood Unavailable): NIOSH-certified N95 particulate respirator.[1]

  • High-Risk Operations (Milling/Grinding): Use a P100 respirator.[1] The particle size of milled piperazines can drop below 5 microns, bypassing standard surgical masks entirely.[1]

Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the physical state of the chemical.

PPE_Decision_Tree Start Start: Handling 1,4-Piperazinediacetic Acid State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Weighing/Transfer Solution Aqueous Solution (Buffer) State_Check->Solution Pipetting/Mixing Engineering_Solid Is Fume Hood Available? Solid->Engineering_Solid Conc_Check Concentration > 1M? Solution->Conc_Check Hood_Yes Use Fume Hood PPE: Goggles + Nitrile Gloves + Lab Coat Engineering_Solid->Hood_Yes Yes Hood_No Risk: Inhalation Hazard Engineering_Solid->Hood_No No Resp_Req MANDATORY: N95/P100 Respirator + Goggles + Nitrile Gloves Hood_No->Resp_Req Low_Conc Standard PPE: Safety Glasses/Goggles + Nitrile (4 mil) Conc_Check->Low_Conc No High_Conc Enhanced PPE: Splash Goggles + Double Nitrile + Apron Conc_Check->High_Conc Yes

Figure 1: PPE Selection Decision Matrix based on physical state and engineering control availability.

Step-by-Step Handling Protocol
Phase 1: Preparation
  • Inspect Gloves: Check nitrile gloves for pinholes by inflating them slightly with air before donning.[1]

  • Verify Ventilation: Ensure the fume hood flow monitor reads "Normal" or check the magnehelic gauge.

  • Tool Prep: Use anti-static weighing boats. Piperazine derivatives are prone to static charge, which causes "powder fly" during weighing.[1]

Phase 2: Handling (Solid)[1]
  • Open the container only inside the fume hood.[1]

  • Transfer using a stainless steel spatula (avoid plastics that generate static).[1]

  • If a spill occurs on the balance:

    • Do NOT use compressed air to blow it off.[1] This aerosolizes the irritant.[1]

    • Do use a wet Kimwipe to wipe it up (dissolving the solid prevents dust).[1]

Phase 3: Decontamination & Disposal
  • Surface Decon: Wipe down the work area with 70% Ethanol or mild soap water.[1] 1,4-Piperazinediacetic acid is water-soluble.[1]

  • Waste Classification:

    • Although often non-hazardous by RCRA standards, best practice is to dispose of it as Solid Organic Waste .[1]

    • Do not pour high concentrations (>10%) down the drain without checking local pH discharge limits (usually pH 5.5 - 10).[1]

Emergency Response: Spills and Exposure

Scenario A: Powder Spill (> 10g)

  • Evacuate the immediate area to let dust settle (2 minutes).[1]

  • Don PPE: N95 respirator, goggles, double nitrile gloves.[1]

  • Contain: Cover the spill with wet paper towels to suppress dust.[1]

  • Clean: Scoop up the wet slurry into a waste bag. Wash the surface with water.[1][2][4][5]

Scenario B: Eye Contact

  • Immediate Action: Flush eyes for 15 minutes at an eyewash station.[1]

  • Mechanism: The acidic nature will cause stinging.[1] Do not rub eyes, as this may scratch the cornea with undissolved crystals.[1]

  • Medical: Seek medical attention if redness persists beyond 30 minutes.

References
  • PubChem. (n.d.).[1] 1,4-Piperazinediacetic acid (Compound).[1][6] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]1]

  • Fisher Scientific. (2021).[1] Safety Data Sheet: Piperazine derivatives. Thermo Fisher Scientific.[1] Retrieved January 29, 2026, from ]">https://www.fishersci.com[1]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. U.S. Department of Labor.[1] Retrieved January 29, 2026, from [Link]1]

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Piperazinediacetic acid
Reactant of Route 2
Reactant of Route 2
1,4-Piperazinediacetic acid

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